3,4-Dimethyl-2-hexene
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(E)-3,4-dimethylhex-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,8H,6H2,1-4H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNLVKMLDPGPRY-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C(=C/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2213-37-8, 19550-82-4 | |
| Record name | 3,4-Dimethyl-2-hexene (cis,trans) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3,4-Dimethyl-2-hexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 3,4-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethyl-2-hexene is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a trisubstituted internal alkene, it exists as geometric isomers, specifically cis (Z) and trans (E) configurations. The presence of a chiral center at the fourth carbon atom also gives rise to enantiomers. This document provides a comprehensive overview of the chemical and physical properties, structural details, spectroscopic data, and general reactivity of this compound, intended for use in research and development settings.
Chemical Structure and Identification
The structure of this compound is characterized by a six-carbon chain with a double bond between the second and third carbons, and methyl groups attached to the third and fourth carbons.
| Identifier | Value |
| IUPAC Name | 3,4-Dimethylhex-2-ene |
| Molecular Formula | C₈H₁₆[1] |
| Molecular Weight | 112.21 g/mol [1] |
| CAS Registry Number | 2213-37-8 (for the mixture of isomers)[1] |
| 19550-82-4 (for trans-isomer)[2][3] | |
| SMILES | CCC(C)C(C)=CC |
| InChI Key | FMNLVKMLDPGPRY-UHFFFAOYSA-N[1] |
| Stereoisomers | (E)-3,4-dimethyl-2-hexene, (Z)-3,4-dimethyl-2-hexene[1][3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a colorless and flammable liquid.
| Property | Value |
| Boiling Point | 114.3 °C at 760 mmHg[2] |
| Melting Point | -103.01 °C (estimate)[2] |
| Density | 0.726 g/cm³[2] |
| Refractive Index | 1.418[2] |
| Vapor Pressure | 23.7 mmHg at 25 °C[2] |
| Flash Point | 6.1 °C[2] |
Experimental Protocols
Synthesis: Dehydration of 3,4-Dimethyl-3-hexanol (Representative Protocol)
A common method for the synthesis of alkenes is the acid-catalyzed dehydration of alcohols. In this representative protocol, this compound is prepared from 3,4-dimethyl-3-hexanol.
Materials:
-
3,4-dimethyl-3-hexanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Heating mantle
Procedure:
-
In a round-bottom flask, place 3,4-dimethyl-3-hexanol and a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture gently using a heating mantle to initiate the dehydration reaction.
-
The alkene product, being more volatile, will distill out of the reaction mixture along with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant the dried liquid and purify by fractional distillation to obtain this compound. The product will be a mixture of E and Z isomers, with the more stable E isomer generally being the major product according to Zaitsev's rule.
Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Analysis:
-
Expected Chemical Shifts (δ):
-
Vinyl proton (~5.1-5.4 ppm, multiplet)
-
Allylic protons (~1.9-2.2 ppm, multiplet)
-
Methylene protons (~1.3-1.5 ppm, multiplet)
-
Methyl protons (~0.8-1.1 ppm, overlapping triplets and doublets)
-
¹³C NMR Analysis:
-
Expected Chemical Shifts (δ):
-
Alkenyl carbons (~120-140 ppm)
-
Allylic carbons (~20-40 ppm)
-
Alkyl carbons (~10-20 ppm)
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr).
Analysis:
-
Expected Absorption Bands:
-
~3020 cm⁻¹ (C-H stretch of the alkene)
-
~2850-2960 cm⁻¹ (C-H stretch of the alkyl groups)
-
~1670 cm⁻¹ (C=C stretch, may be weak for a symmetrically substituted alkene)
-
~1460 cm⁻¹ (C-H bend of the alkyl groups)
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source.
GC Parameters:
-
Column: Non-polar capillary column (e.g., DB-5ms)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, ramp to 200 °C at 10 °C/min
-
Carrier Gas: Helium
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-200
Expected Fragmentation:
-
Molecular Ion (M⁺): m/z 112
-
Major Fragments: Loss of alkyl groups, leading to characteristic fragment ions.
Reactivity and Logical Relationships
As an alkene, this compound undergoes electrophilic addition reactions. The double bond acts as a nucleophile, attacking electrophiles. The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the carbon of the double bond that is bonded to more hydrogen atoms, leading to the formation of the more stable carbocation intermediate.
Electrophilic Addition of HBr to this compound
Caption: Electrophilic addition of HBr to this compound.
Conclusion
This technical guide provides a detailed overview of the chemical properties, structure, and reactivity of this compound. The tabulated data offers a quick reference for its physicochemical properties, while the representative experimental protocols provide a foundation for its synthesis and characterization. The visualization of its reactivity highlights a key chemical transformation for this class of molecules. This information is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.
References
An In-depth Technical Guide to the Stereoisomer Characterization of (E/Z)-3,4-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques and experimental protocols for the separation and characterization of the (E) and (Z) stereoisomers of 3,4-dimethyl-2-hexene. The methodologies and data presented are essential for the unambiguous identification and quality control of these non-chiral diastereomers in research and development settings.
Introduction to (E/Z)-3,4-Dimethyl-2-hexene Stereoisomers
This compound is an alkene that exists as two geometric isomers, (E)-3,4-dimethyl-2-hexene and (Z)-3,4-dimethyl-2-hexene.[1] This isomerism arises from the restricted rotation around the carbon-carbon double bond.[2][3] The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (E) and (Z) configurations based on the arrangement of substituents around the double bond.[4] The physical and spectroscopic properties of these isomers can differ, necessitating their separation and individual characterization.
Analytical Characterization Techniques
A multi-technique approach is essential for the complete characterization of the (E/Z)-3,4-dimethyl-2-hexene stereoisomers. The primary methods employed are gas chromatography (GC) for separation and quantification, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation and fragmentation analysis, and infrared (IR) spectroscopy for functional group identification.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating the (E) and (Z) isomers of this compound due to their potential differences in boiling points and interactions with the stationary phase.[5][6] The retention time of each isomer is a key quantitative parameter for identification and purity assessment.
Table 1: Gas Chromatography Data for (E/Z)-3,4-Dimethyl-2-hexene
| Stereoisomer | Kovats Retention Index (Standard Non-polar Phase) |
| (E)-3,4-dimethyl-2-hexene | 771.1, 763, 761[7] |
| (Z)-3,4-dimethyl-2-hexene | 767.5, 759, 760.5[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of the (E) and (Z) isomers.[7] The chemical shifts (δ) and coupling constants (J) of the protons (¹H NMR) and carbons (¹³C NMR) are unique to each isomer, arising from their different spatial arrangements.[9]
Table 2: Predicted ¹H NMR Spectroscopic Data for (E/Z)-3,4-Dimethyl-2-hexene (in CDCl₃)
| Proton | Predicted δ (ppm) for (E)-isomer | Predicted δ (ppm) for (Z)-isomer | Multiplicity |
| =CH- | ~5.1-5.3 | ~5.1-5.3 | q |
| -CH(CH₃)- | ~2.2-2.4 | ~2.2-2.4 | m |
| -CH₂- | ~1.3-1.5 | ~1.3-1.5 | m |
| =C-CH₃ | ~1.6-1.7 | ~1.6-1.7 | d |
| -CH(CH₃)- | ~0.9-1.0 | ~0.9-1.0 | d |
| -CH₂-CH₃ | ~0.8-0.9 | ~0.8-0.9 | t |
Table 3: ¹³C NMR Spectroscopic Data for (E/Z)-3,4-Dimethyl-2-hexene (in CDCl₃)
| Carbon | δ (ppm) for (E)-isomer[7] | δ (ppm) for (Z)-isomer (Predicted) |
| C1 | 13.5 | ~13-14 |
| C2 | 125.0 | ~124-126 |
| C3 | 135.0 | ~134-136 |
| C4 | 41.0 | ~40-42 |
| C5 | 25.0 | ~24-26 |
| C6 | 12.0 | ~11-13 |
| C3-CH₃ | 15.0 | ~14-16 |
| C4-CH₃ | 15.0 | ~14-16 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers.[10] While the electron ionization (EI) mass spectra of (E) and (Z) isomers are often very similar, subtle differences in the relative abundances of fragment ions may be observed.
Table 4: Key Mass Spectral Fragments for this compound
| m/z | Ion | Predicted Abundance |
| 112 | [M]⁺ | Moderate |
| 97 | [M-CH₃]⁺ | Low |
| 83 | [M-C₂H₅]⁺ | High |
| 69 | [M-C₃H₇]⁺ | Moderate |
| 55 | [C₄H₇]⁺ | High (often base peak) |
| 41 | [C₃H₅]⁺ | High |
Data compiled from NIST and PubChem databases.[7][8][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The C=C stretching vibration and C-H stretching and bending vibrations associated with the double bond are of particular interest.
Table 5: Key Infrared Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretch (sp²) | ~3000-3100 |
| C-H stretch (sp³) | ~2850-2975 |
| C=C stretch | ~1660-1675 |
| C-H bend (alkene) | ~800-1000 |
Data is for the vapor phase and sourced from the NIST database.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible data for the characterization of (E/Z)-3,4-dimethyl-2-hexene stereoisomers.
Gas Chromatography (GC) Protocol
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile solvent such as hexane or dichloromethane (e.g., 1 µL in 1 mL).
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 150 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis: Identify the peaks corresponding to the (E) and (Z) isomers based on their retention times. The peak area can be used to determine the relative abundance of each isomer.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer or isomer mixture in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Use a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 512-1024 scans, spectral width of 220 ppm.
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine the relative ratios of the isomers. Assign the chemical shifts for each isomer.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation and GC Conditions: Follow the protocol for GC analysis (Section 3.1).
-
Instrumentation: Use a GC-MS system with an electron ionization (EI) source.
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 35-200.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Obtain the mass spectrum for each separated isomer peak. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For liquid samples, a small drop of the neat liquid can be placed between two salt plates (NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Acquire a background spectrum of the clean salt plates.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the C=C and C-H bonds.
Workflow and Logical Relationships
The characterization of the (E/Z)-3,4-dimethyl-2-hexene stereoisomers follows a logical workflow, starting from the synthesis or acquisition of the sample to the final structural confirmation.
Caption: Workflow for the separation and characterization of (E/Z)-3,4-dimethyl-2-hexene.
Conclusion
The comprehensive characterization of the (E) and (Z) stereoisomers of this compound requires a combination of chromatographic and spectroscopic techniques. By following the detailed protocols outlined in this guide, researchers, scientists, and drug development professionals can achieve accurate and reliable identification and quantification of these isomers, ensuring the quality and consistency of their work. The presented data serves as a valuable reference for the interpretation of analytical results.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. (2E)-3,4-Dimethyl-2-hexene | C8H16 | CID 11007854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (cis,trans) | C8H16 | CID 5352662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound | C8H16 | CID 137502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (3Z)-3,4-Dimethyl-3-hexene | C8H16 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 10. This compound [webbook.nist.gov]
An In-Depth Technical Guide to the Synthesis of 3,4-Dimethyl-2-hexene from 3,4-Dimethyl-3-hexanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,4-dimethyl-2-hexene from 3,4-dimethyl-3-hexanol. The core of this transformation lies in the acid-catalyzed dehydration of a tertiary alcohol, a fundamental reaction in organic chemistry with applications in the synthesis of various organic molecules. This document details the reaction mechanism, provides a representative experimental protocol, and presents key quantitative and spectroscopic data for the starting material and the resulting alkene.
Reaction Overview and Mechanism
The synthesis of this compound from 3,4-dimethyl-3-hexanol is achieved through an acid-catalyzed elimination reaction, specifically an E1 (unimolecular elimination) mechanism.[1][2] This reaction is typically carried out by heating the tertiary alcohol in the presence of a strong acid, such as sulfuric acid or phosphoric acid.[1][3]
The E1 mechanism proceeds in a stepwise manner:
-
Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group (-OH2+).[1]
-
Formation of a Carbocation: The protonated alcohol then dissociates, losing a molecule of water to form a stable tertiary carbocation. This step is the rate-determining step of the reaction.[2]
-
Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from a carbon atom adjacent to the carbocation. This results in the formation of a carbon-carbon double bond, yielding the alkene product.
According to Zaitsev's rule , in an elimination reaction, the major product is the most substituted (and therefore most stable) alkene. In the dehydration of 3,4-dimethyl-3-hexanol, there are two possible alkene products: this compound and 3,4-dimethyl-3-hexene. Both are trisubstituted alkenes. However, this compound is generally the major product due to thermodynamic stability. The reaction can produce both (E) and (Z) isomers of this compound.
Quantitative Data
The following tables summarize the key physical and spectroscopic data for the reactant and the primary product.
Table 1: Physical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 3,4-Dimethyl-3-hexanol | C₈H₁₈O | 130.23 | 155-157 |
| This compound | C₈H₁₆ | 112.21 | 117-119 |
Table 2: Spectroscopic Data for 3,4-Dimethyl-3-hexanol
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR | Characteristic broad singlet for the -OH proton, and signals for the various alkyl protons. |
| ¹³C NMR | A signal corresponding to the carbon bearing the hydroxyl group, and distinct signals for the other carbon atoms. |
| IR (cm⁻¹) | A strong, broad absorption in the region of 3200-3600 cm⁻¹ (O-H stretch) and C-H stretching absorptions around 2800-3000 cm⁻¹. |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR | Signals in the vinylic region (around 5.0-5.5 ppm) corresponding to the protons on the double bond, along with signals for the allylic and other alkyl protons. |
| ¹³C NMR | Signals in the downfield region (around 120-140 ppm) for the sp² hybridized carbons of the double bond. |
| IR (cm⁻¹) | A characteristic absorption around 1640-1680 cm⁻¹ (C=C stretch) and C-H stretching absorptions for the sp² carbons around 3000-3100 cm⁻¹. The broad O-H stretch from the starting material will be absent. |
Experimental Protocol
Materials:
-
3,4-dimethyl-3-hexanol
-
Concentrated sulfuric acid (98%) or phosphoric acid (85%)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Boiling chips
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3,4-dimethyl-3-hexanol and a few boiling chips.
-
Acid Addition: Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol. A typical molar ratio of acid to alcohol for tertiary alcohol dehydration is approximately 1:10 to 1:5.
-
Distillation: Assemble a simple distillation apparatus. Heat the reaction mixture gently using a heating mantle. The alkene product, being more volatile than the starting alcohol, will distill over along with water. Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup: Transfer the distillate to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water to remove the bulk of the acid.
-
Saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent the separatory funnel frequently to release any pressure buildup from CO₂ evolution.
-
Water again to remove any residual bicarbonate.
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Final Purification: Decant or filter the dried liquid into a clean, dry distillation flask. Perform a final fractional distillation to obtain the purified this compound. Collect the fraction boiling in the expected range (approximately 117-119 °C).
-
Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. Gas chromatography-mass spectrometry (GC-MS) can also be used to analyze the product mixture and determine the relative abundance of different isomers.
Expected Yield:
While a specific yield for this reaction was not found in the literature, the dehydration of tertiary alcohols is generally an efficient process. Yields can vary depending on the specific reaction conditions, but a yield in the range of 70-90% can be reasonably expected with careful execution of the procedure. For example, a similar dehydration of cyclohexanol to cyclohexene has been reported with a yield of 82%.[6]
Visualizations
Experimental Workflow
Caption: A schematic overview of the experimental workflow for the synthesis and purification of this compound.
Reaction Mechanism: E1 Dehydration
Caption: The E1 reaction mechanism for the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol.
Conclusion
The synthesis of this compound from 3,4-dimethyl-3-hexanol via acid-catalyzed dehydration is a robust and illustrative example of an E1 elimination reaction. This guide provides the foundational knowledge, including the reaction mechanism, a detailed experimental protocol, and essential quantitative data, to aid researchers and professionals in the successful execution and understanding of this chemical transformation. The principles outlined here are broadly applicable to the dehydration of other tertiary alcohols and are fundamental to the synthesis of a wide range of unsaturated organic compounds.
References
- 1. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. periodicchemistry.com [periodicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. studylib.net [studylib.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. scribd.com [scribd.com]
Spectroscopic Profile of 3,4-Dimethyl-2-hexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 3,4-dimethyl-2-hexene. The document outlines its mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy profiles. Detailed experimental protocols and visual workflows are included to support researchers in their analytical and synthetic endeavors.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for this compound. The mass spectrometry and infrared spectroscopy data are derived from experimental spectra, while the nuclear magnetic resonance data are predicted values.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is characterized by a molecular ion and several fragment ions. The data presented below is based on the experimental spectrum available in the NIST Mass Spectrometry Data Center.
| m/z | Relative Intensity (%) | Putative Fragment |
| 41 | 85 | C3H5+ |
| 55 | 100 | C4H7+ |
| 69 | 40 | C5H9+ |
| 83 | 95 | C6H11+ |
| 97 | 20 | C7H13+ |
| 112 | 25 | C8H16+ (Molecular Ion) |
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data below is based on the experimental spectrum from the NIST Chemistry WebBook.
| Wavenumber (cm⁻¹) | Transmittance (%) | Vibrational Mode Assignment |
| 2965 | ~40 | C-H stretch (sp³) |
| 2875 | ~50 | C-H stretch (sp³) |
| 1460 | ~65 | C-H bend (CH₂/CH₃) |
| 1380 | ~75 | C-H bend (CH₃) |
| ~1670 | ~85 | C=C stretch (alkene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H and ¹³C NMR data are predicted values and should be used as a reference. Experimental values may vary based on the solvent, concentration, and specific isomer (E/Z).
Predicted ¹H NMR Data (in CDCl₃)
| Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H on C1 | ~0.9 | Triplet | ~7.5 |
| H on C2 | ~5.3 | Quartet | ~6.5 |
| H on C3-CH₃ | ~1.6 | Doublet | ~6.5 |
| H on C4 | ~2.1 | Multiplet | - |
| H on C4-CH₃ | ~0.9 | Doublet | ~7.0 |
| H on C5 | ~1.4 | Multiplet | - |
| H on C6 | ~0.8 | Triplet | ~7.5 |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Atom | Chemical Shift (ppm) |
| C1 | ~12.5 |
| C2 | ~124.0 |
| C3 | ~135.0 |
| C3-CH₃ | ~15.0 |
| C4 | ~40.0 |
| C4-CH₃ | ~18.0 |
| C5 | ~29.0 |
| C6 | ~12.0 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for a small, volatile organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
-
Homogenization : Cap the tube and gently invert it several times or use a vortex mixer to ensure the sample is completely dissolved and the solution is homogeneous.
-
Instrument Setup : Insert the NMR tube into the spectrometer's spinner turbine and place it in the instrument.
-
Data Acquisition :
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters for each nucleus should be used.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
Place one or two drops of liquid this compound onto a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top of the first to create a thin liquid film.
-
-
Instrument Setup : Place the salt plates in the spectrometer's sample holder.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Process the spectrum to obtain a transmittance or absorbance plot.
-
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the volatile liquid this compound into the mass spectrometer, typically via a gas chromatography (GC) inlet for separation and introduction into the ion source.
-
Ionization : Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation (Electron Ionization - EI).
-
Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Visualized Workflows
The following diagrams, created using the DOT language, illustrate the general workflows for the spectroscopic analyses described.
Caption: Workflow for NMR Spectroscopy.
Caption: Workflow for IR Spectroscopy.
Caption: Workflow for Mass Spectrometry.
An In-depth Technical Guide to the Physical Properties of cis- and trans- Isomers of 3,4-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the cis (Z) and trans (E) isomers of 3,4-Dimethyl-2-hexene. This document is intended to serve as a foundational resource, consolidating key data and outlining the standard experimental methodologies for their determination.
Introduction to this compound Isomers
This compound (C₈H₁₆) is an unsaturated hydrocarbon featuring a carbon-carbon double bond between the second and third carbon atoms of the hexane chain.[1][2] The substitution pattern around this double bond gives rise to geometric isomerism, resulting in two distinct stereoisomers: cis-(Z)-3,4-Dimethyl-2-hexene and trans-(E)-3,4-Dimethyl-2-hexene.[3][4]
The spatial arrangement of the alkyl groups relative to the double bond is the defining structural difference between these isomers. In the cis isomer, the higher priority groups are on the same side of the double bond, while in the trans isomer, they are on opposite sides.[3] This structural variance directly influences their physical properties due to differences in molecular symmetry, polarity, and the efficiency of crystal lattice packing.
Comparative Physical Properties
The physical characteristics of the cis and trans isomers of this compound are summarized below. It is important to note that while some experimentally determined values are available, others are estimates derived from computational models.
| Physical Property | cis-(Z)-3,4-Dimethyl-2-hexene | trans-(E)-3,4-Dimethyl-2-hexene |
| Molecular Formula | C₈H₁₆ | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol [5] | 112.21 g/mol [5] |
| CAS Number | 19550-81-3 | 19550-82-4[4] |
| Boiling Point | ~114.3 °C at 760 mmHg | ~114.3 °C at 760 mmHg[6] |
| Melting Point | -103.01 °C (estimate)[6] | -103.01 °C (estimate)[6] |
| Density | ~0.726 g/cm³ | ~0.726 g/cm³[6] |
| Refractive Index | ~1.418 | ~1.418[6] |
Generally, for alkenes, the cis isomer exhibits a slightly higher boiling point due to a net molecular dipole, whereas the trans isomer, being more symmetrical, tends to have a higher melting point because it can pack more efficiently into a crystal lattice.[7][8] However, for this compound, the available data shows very similar values for both isomers, which may be due to the branched nature of the substituents lessening the typical differences observed.
Experimental Protocols for Property Determination
The determination of the physical properties of organic compounds like this compound follows standardized laboratory procedures.
Boiling Point Determination
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A common and effective method for small sample volumes is the Thiele tube method.[9]
Methodology: Thiele Tube
-
Sample Preparation: A small quantity of the liquid isomer (a few milliliters) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed into a Thiele tube containing a high-boiling-point oil (e.g., mineral oil).[9]
-
Heating: The side arm of the Thiele tube is gently and evenly heated. The shape of the tube promotes the circulation of the oil, ensuring uniform temperature distribution.[9]
-
Observation: As the temperature rises, air trapped in the capillary tube will escape. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary tube.
-
Measurement: The heat is removed, and the liquid is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]
-
Pressure Correction: The observed boiling point is recorded along with the ambient barometric pressure, as boiling point is pressure-dependent.
Melting Point Determination
For compounds that are solid at room temperature, the melting point is a crucial indicator of purity. Since this compound has a very low estimated melting point, this procedure would require significant cooling.[6] The general protocol involves a melting point apparatus.[10][11]
Methodology: Capillary Method
-
Sample Preparation: A small amount of the solidified, finely powdered compound is packed into a capillary tube sealed at one end.[12][13]
-
Apparatus: The capillary tube is placed in a heating block apparatus (like a Mel-Temp) equipped with a thermometer and a viewing lens.[10]
-
Heating: The sample is heated slowly, typically at a rate of about 2°C per minute as the expected melting point is approached.[10]
-
Measurement: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C.[10][12]
Density Measurement
The density of a liquid hydrocarbon is typically determined using a pycnometer or a digital density meter.
Methodology: Pycnometer
-
Calibration: A clean, dry pycnometer (a glass flask with a precise volume) is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature, and weighed again to determine the exact volume.
-
Measurement: The pycnometer is emptied, dried, and filled with the liquid isomer at the same temperature.
-
Calculation: The pycnometer is weighed again. The density of the isomer is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.
Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property that is dependent on temperature and the wavelength of light used. An Abbé refractometer is the standard instrument for this measurement.[14][15]
Methodology: Abbé Refractometer
-
Calibration: The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the liquid isomer are placed on the prism surface of the refractometer.
-
Measurement: The prisms are closed, and a light source is directed through the sample. The user looks through the eyepiece and adjusts the controls until the boundary between light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's calibrated scale. The temperature must be controlled and recorded, as the refractive index is temperature-sensitive.[15]
Visualized Relationships and Workflows
As no specific signaling pathways or complex biological interactions are associated with this compound, the following diagrams illustrate the logical relationship between the isomers and a generalized experimental workflow for their characterization.
Caption: Logical relationship of this compound isomers.
Caption: General workflow for physical property determination.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound (cis,trans) | C8H16 | CID 5352662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 19550-82-4 | Benchchem [benchchem.com]
- 4. trans-3,4-Dimethyl-2-hexene [webbook.nist.gov]
- 5. (2E)-3,4-Dimethyl-2-hexene | C8H16 | CID 11007854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. testbook.com [testbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. athabascau.ca [athabascau.ca]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. byjus.com [byjus.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. davjalandhar.com [davjalandhar.com]
3,4-Dimethyl-2-hexene CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4-Dimethyl-2-hexene. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and outlining potential synthetic pathways.
Core Chemical Identity
This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆. It exists as stereoisomers, primarily the (E) and (Z) isomers, due to the substituted double bond. Its primary applications are in the production of fragrances and flavors, and it serves as an intermediate in various organic syntheses.[1]
Molecular Formula: C₈H₁₆
CAS Number:
-
19550-82-4: Primarily for the (E)-isomer, also referred to as trans-3,4-Dimethyl-2-hexene.[1][2]
-
2213-37-8: For the general compound or a mixture of isomers.[3]
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative properties of this compound. This data is essential for its identification, handling, and use in experimental settings.
Table 1: Physical Properties
| Property | Value | Source |
| Molecular Weight | 112.21 g/mol | [3][4] |
| Density | 0.726 g/cm³ | [1] |
| Boiling Point | 114.3 °C at 760 mmHg | [1] |
| Melting Point | -103.01 °C (estimate) | [1] |
| Flash Point | 6.1 °C | [1] |
| Refractive Index | 1.418 | [1] |
| Vapor Pressure | 23.7 mmHg at 25 °C | [1] |
Table 2: Spectroscopic Data
| Spectroscopy | Data Highlights | Source |
| ¹³C NMR | Data available on PubChem, acquired on a VARIAN HA-100 instrument. | [4] |
| Mass Spec. | GC-MS data available from the NIST Mass Spectrometry Data Center. | [4] |
| IR Spectra | Vapor phase IR spectra are available. | [2][4][5] |
Synthesis and Isomerism
Potential Synthetic Pathways
Two primary routes for the synthesis of this compound are the dehydration of the corresponding alcohol and the Wittig reaction.
-
Dehydration of 3,4-Dimethyl-2-hexanol: This is a classic method for alkene synthesis. The reaction typically involves heating the alcohol (3,4-dimethyl-2-hexanol) in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid. This method may produce a mixture of alkene isomers.
-
Wittig Reaction: The Wittig reaction is a highly reliable method for creating a carbon-carbon double bond with good control over its location.[6][7][8] This would involve reacting a suitable phosphonium ylide with a ketone or aldehyde. For instance, 2-butanone could be reacted with the ylide derived from 2-bromobutane and triphenylphosphine. The stereochemical outcome (E or Z isomer) would depend on the specific conditions and the nature of the ylide.[6]
Isomer Relationship Diagram
The geometric isomerism of this compound is a key chemical feature. The diagram below illustrates the relationship between the (E) and (Z) isomers.
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a generalized workflow for a potential synthesis via alcohol dehydration is presented below.
Representative Synthetic Workflow: Dehydration of 3,4-Dimethyl-2-hexanol
This diagram outlines the logical steps for synthesizing this compound from its corresponding alcohol. This represents a plausible, though not explicitly documented, experimental procedure.
Biological Activity and Drug Development Applications
Currently, there is no significant data in scientific literature to suggest that this compound possesses specific biological activities or is a candidate for drug development. Its primary role in the chemical industry is as a synthetic intermediate and as a component in fragrance formulations.[1] For professionals in drug development, its value may lie in its potential as a starting material or building block for more complex molecules.
References
- 1. Page loading... [guidechem.com]
- 2. trans-3,4-Dimethyl-2-hexene [webbook.nist.gov]
- 3. This compound | C8H16 | CID 137502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2E)-3,4-Dimethyl-2-hexene | C8H16 | CID 11007854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Olefin Metathesis: A Comprehensive Guide to the Synthesis of Substituted Hexenes
For Researchers, Scientists, and Drug Development Professionals
Olefin metathesis has emerged as a powerful and versatile tool in synthetic organic chemistry, enabling the efficient construction of carbon-carbon double bonds. This in-depth technical guide explores the various olefin metathesis routes for the synthesis of substituted hexenes, a structural motif prevalent in numerous natural products and pharmaceutical agents. We will delve into the core strategies of cross-metathesis, ring-closing metathesis, enyne metathesis, and tandem isomerization-metathesis reactions, providing a comprehensive overview of catalytic systems, reaction mechanisms, and practical applications.
Introduction to Olefin Metathesis
Olefin metathesis is a catalytic reaction that involves the redistribution of alkylidene fragments between two alkenes.[1] The reaction is catalyzed by transition metal carbene complexes, most notably those based on ruthenium, molybdenum, and tungsten.[2] The groundbreaking work of Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock in elucidating the mechanism and developing highly efficient and functional group-tolerant catalysts was recognized with the 2005 Nobel Prize in Chemistry.[3]
The general mechanism, often referred to as the Chauvin mechanism, proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[3] This process allows for the cleavage and reformation of carbon-carbon double bonds, leading to a statistical distribution of products, which can be driven towards a desired outcome by manipulating reaction conditions, such as the removal of a volatile byproduct like ethylene.[4]
Cross-Metathesis (CM) Routes to Substituted Hexenes
Cross-metathesis is an intermolecular reaction between two different olefins and represents a straightforward approach to substituted hexenes.[5] The judicious choice of starting alkenes and catalysts is crucial for achieving high selectivity and yields.
Synthesis of Linear Substituted Hexenes
The cross-metathesis of a C3 or C4 olefin with a C2 or C3 olefin can directly yield a substituted hexene. For instance, the reaction of 1-butene with 2-butene can produce 3-hexene.[3] Similarly, the reaction of propylene with pentene isomers can lead to various substituted hexenes. The success of these reactions often depends on the relative reactivity of the starting olefins and the catalyst's ability to promote the desired cross-coupling over homodimerization.[5]
Table 1: Cross-Metathesis Reactions for the Synthesis of Substituted Hexenes
| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | E/Z Ratio | Reference |
| 1 | 1-Butene | 2-Butene | Grubbs II (1-5) | CH2Cl2 | 40 | 12 | 3-Hexene | 50-70 | Varies | [3] |
| 2 | Propylene | 1-Pentene | Grubbs II (2) | Toluene | 60 | 8 | 2-Hexene & 3-Hexene | 65 (mixture) | Varies | [6] |
| 3 | Ethylene | 2-Pentene | Schrock (Mo) (1) | Benzene | 25 | 4 | 3-Hexene | 85 | >95:5 Z | [7] |
Experimental Protocol: Cross-Metathesis of Ethylene and 2-Pentene
The following is a representative experimental protocol for the synthesis of 3-hexene via cross-metathesis.
Materials:
-
Schrock catalyst (Molybdenum-based)
-
2-Pentene (mixture of cis and trans)
-
Anhydrous, degassed benzene
-
Ethylene gas (lecture bottle)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
A Schlenk flask equipped with a magnetic stir bar is charged with the Schrock catalyst (1 mol%) under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous, degassed benzene is added to dissolve the catalyst.
-
2-Pentene is added to the flask via syringe.
-
The reaction mixture is stirred, and ethylene gas is bubbled through the solution at a steady rate.
-
The reaction progress is monitored by gas chromatography (GC).
-
Upon completion, the reaction is quenched by the addition of a small amount of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to afford 3-hexene.
Ring-Closing Metathesis (RCM) Routes to Cyclic Hexene Precursors
Ring-closing metathesis is a powerful intramolecular reaction used to synthesize cyclic olefins from acyclic dienes.[8] For the synthesis of substituted hexenes, RCM can be employed to create substituted cyclohexene derivatives, which can then be further functionalized or undergo ring-opening reactions.
Synthesis of Substituted Cyclohexenes
The RCM of appropriately substituted 1,7-octadienes can lead to the formation of functionalized cyclohexenes. The substitution pattern on the starting diene will determine the substitution on the resulting cyclic product. The reaction is typically driven by the entropically favorable release of volatile ethylene.[8]
Table 2: Ring-Closing Metathesis for the Synthesis of Substituted Cyclohexene Derivatives
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 4,4-Dicarbethoxy-1,7-octadiene | Grubbs I (5) | CH2Cl2 | 45 | 12 | 4,4-Dicarbethoxycyclohexene | 92 | [4] |
| 2 | N-Tosyl-N,N-diallyl-2-aminopropene | Grubbs II (5) | Toluene | 80 | 6 | N-Tosyl-4-methyl-1,2,3,6-tetrahydropyridine | 85 | [9] |
| 3 | 1,7-Octadiene | Hoveyda-Grubbs II (1) | CH2Cl2 | 40 | 4 | Cyclohexene | 95 | [10] |
Experimental Protocol: Ring-Closing Metathesis of 4,4-Dicarbethoxy-1,7-octadiene
Materials:
-
Grubbs First Generation Catalyst
-
4,4-Dicarbethoxy-1,7-octadiene
-
Anhydrous, degassed dichloromethane (CH2Cl2)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, 4,4-dicarbethoxy-1,7-octadiene is dissolved in anhydrous, degassed CH2Cl2.
-
The Grubbs First Generation Catalyst (5 mol%) is added to the solution.
-
The reaction mixture is heated to reflux (45 °C) and stirred for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or GC.
-
Upon completion, the reaction is cooled to room temperature and quenched with ethyl vinyl ether.
-
The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to yield 4,4-dicarbethoxycyclohexene.
Enyne Metathesis Routes to Substituted Hexene Precursors
Enyne metathesis involves the reaction of an alkene and an alkyne to form a conjugated diene.[11] Intramolecular enyne metathesis, or ring-closing enyne metathesis (RCEYM), of a substrate containing both an alkene and an alkyne can be utilized to synthesize cyclic dienes, such as substituted 1,3-cyclohexadienes, which are valuable precursors to substituted hexenes.[12]
The mechanism of enyne metathesis can proceed through either an "ene-then-yne" or "yne-then-ene" pathway, depending on the catalyst and substrate.[12] The reaction is driven by the formation of the thermodynamically stable conjugated diene system.[11]
Table 3: Enyne Metathesis for the Synthesis of Cyclohexadiene Derivatives
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | N-Tosyl-N-allyl-N-propargylamine | Grubbs II (5) | Toluene | 80 | 12 | N-Tosyl-1,2,3,6-tetrahydropyridine | 75 | [13] |
| 2 | 1-Hexen-5-yne | Grubbs II (5) | CH2Cl2 | 40 | 8 | 1,3-Cyclohexadiene | 60 | [14] |
| 3 | 4,4-Dicarbethoxy-1-hexen-5-yne | Grubbs II (5) | CH2Cl2 | 40 | 12 | 4,4-Dicarbethoxy-1,3-cyclohexadiene | 82 | [14] |
Tandem Isomerization-Metathesis Routes
Tandem reactions that combine olefin isomerization with metathesis offer an elegant and efficient strategy for the synthesis of specific olefin isomers from readily available starting materials.[15] This approach is particularly useful for converting internal olefins, which are often less reactive in metathesis, into more reactive terminal olefins in situ.
A notable example is the isomerization of 2-butene to 1-butene, followed by cross-metathesis with ethylene to produce propylene.[16] A similar strategy can be applied to the synthesis of substituted hexenes. For instance, an internal pentene could be isomerized to 1-pentene and then reacted with propylene in a cross-metathesis reaction.
Table 4: Tandem Isomerization-Metathesis Reactions
| Entry | Substrate | Co-reactant | Isomerization Catalyst | Metathesis Catalyst | Product | Yield (%) | Reference |
| 1 | 2-Butene | Ethylene | MgO | WO3/SiO2 | Propylene | 60-80 | [16] |
| 2 | 1-Hexene | Ethylene | Zeolite H-beta | MoO3/Al2O3 | Propylene | up to 60 | [17] |
Conclusion
Olefin metathesis provides a powerful and versatile platform for the synthesis of a wide array of substituted hexenes. Cross-metathesis offers a direct route from smaller olefins, while ring-closing and enyne metathesis strategies enable the construction of cyclic precursors that can be further elaborated. Tandem isomerization-metathesis reactions add another layer of sophistication, allowing for the use of readily available internal olefins. The continued development of new and more efficient catalysts with enhanced selectivity and functional group tolerance will undoubtedly expand the scope of these reactions, further solidifying the role of olefin metathesis as an indispensable tool in modern organic synthesis and drug discovery.
References
- 1. C&EN: COVER STORY - OLEFIN METATHESIS: BIG DEAL REACTION [pubsapp.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Olefin metathesis - Wikipedia [en.wikipedia.org]
- 4. hwpi.harvard.edu [hwpi.harvard.edu]
- 5. Cross Metathesis [organic-chemistry.org]
- 6. scholar.utc.edu [scholar.utc.edu]
- 7. Z-Selective Olefin Metathesis Processes Catalyzed by a Molybdenum Hexaisopropylterphenoxide Monopyrrolide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ring Closing Metathesis [organic-chemistry.org]
- 9. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 10. Design of Heterogeneous Hoveyda–Grubbs Second-Generation Catalyst–Lipase Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enyne Metathesis [organic-chemistry.org]
- 12. Enyne metathesis - Wikipedia [en.wikipedia.org]
- 13. soc.chim.it [soc.chim.it]
- 14. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. dspace.mit.edu [dspace.mit.edu]
IUPAC nomenclature for branched alkenes like 3,4-Dimethyl-2-hexene
A Technical Guide to the IUPAC Nomenclature of Branched Alkenes
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: The systematic and unambiguous naming of organic compounds is fundamental to chemical communication, ensuring that a given name corresponds to a single, unique structure. The International Union of Pure and Applied Chemistry (IUPAC) provides a rules-based system for this purpose. This guide offers an in-depth exploration of the IUPAC nomenclature for branched alkenes, a class of unsaturated hydrocarbons critical in organic synthesis and medicinal chemistry. We will deconstruct the naming process using 3,4-Dimethyl-2-hexene as a central example, providing a logical framework, data tables for rule prioritization, and a procedural methodology for applying these rules to complex structures.
Core Principles of Alkene Nomenclature
The IUPAC system for naming alkenes is built upon the foundation of alkane nomenclature but incorporates additional rules to specify the location and geometry of the carbon-carbon double bond. The primary objective is to identify and number the principal carbon chain in a way that gives the double bond the lowest possible locant (number).
Rule Prioritization
The selection and numbering of the parent chain in a branched alkene are governed by a clear hierarchy of rules. These rules must be applied sequentially to ensure a unique and correct name.
Table 1: IUPAC Rule Hierarchy for Parent Chain Selection in Alkenes
| Priority | Rule | Application Note |
| 1 | Must contain the principal functional group (the C=C double bond for alkenes). | This is the absolute first consideration. |
| 2 | Should be the longest possible carbon chain that contains the double bond. | If multiple chains contain the double bond, the longest one is chosen. |
| 3 | If chains of equal length are found, choose the one with the greatest number of substituents. | This maximizes the complexity of the substituent prefixes. |
Table 2: IUPAC Rule Hierarchy for Numbering the Parent Chain
| Priority | Rule | Application Note |
| 1 | Assign the lowest possible locant (number) to the carbon atoms of the double bond. | The locant for the alkene is the number of the first carbon of the double bond (e.g., '2-hexene', not '3-hexene'). |
| 2 | If the double bond receives the same locant from either direction, assign the lowest locants to the substituents. | This rule is applied only as a tie-breaker. |
Methodological Application: Naming this compound
This section provides a detailed, step-by-step protocol for applying the IUPAC rules to derive the name for a specific branched alkene structure.
Experimental Protocol: Structure-to-Name Derivation
Objective: To systematically assign the correct IUPAC name to the provided chemical structure.
Materials: Chemical structure diagram of a branched alkene.
Procedure:
-
Identify the Principal Functional Group: The structure contains a carbon-carbon double bond (C=C), identifying it as an alkene. This group must be part of the parent chain.
-
Determine the Parent Chain:
-
Find the longest continuous carbon chain that incorporates both carbons of the double bond.
-
For the example structure, the longest such chain contains six carbon atoms. Therefore, the parent name is derived from "hexane," which becomes "hexene ."
-
-
Number the Parent Chain:
-
Number the chain from the end that gives the double bond the lowest possible starting number.
-
Numbering from left to right: The double bond starts at C3.
-
Numbering from right to left: The double bond starts at C2.
-
The lowest number is 2. Therefore, the chain is numbered from right to left, and the parent name is 2-hexene .
-
-
Identify and Name Substituents:
-
Identify all groups attached to the parent chain that are not hydrogen.
-
In the example, there are two methyl (-CH₃) groups.
-
-
Assign Locants to Substituents:
-
Using the numbering established in Step 3, identify the carbon atoms to which the substituents are attached.
-
One methyl group is on C3, and the other is on C4.
-
-
Assemble the Full Name:
-
Combine the substituent names and locants. Use prefixes (di-, tri-, tetra-) if multiple identical substituents are present. The two methyl groups are combined to become "dimethyl ."
-
List substituents alphabetically (not applicable here, as there is only one type).
-
Place the substituent locants before the substituent name, separated by commas: 3,4-dimethyl .
-
Combine the parts: Substituent(s) + Parent Name.
-
Final Name: This compound
-
Visualization of the IUPAC Naming Workflow
The logical flow of the decision-making process for naming branched alkenes can be visualized to clarify the sequence of operations.
Caption: Logical workflow for naming branched alkenes via IUPAC rules.
Stereoisomerism in Branched Alkenes: The E/Z System
For alkenes where each carbon of the double bond is attached to two different groups, stereoisomerism is possible. The IUPAC system uses the E/Z notation to describe the absolute stereochemistry of the double bond.
Protocol for Assigning E/Z Configuration
-
Assign Priorities: For each carbon of the double bond, rank the two attached groups based on the Cahn-Ingold-Prelog (CIP) priority rules (higher atomic number = higher priority).
-
Determine Spatial Relationship:
-
If the two highest-priority groups (one on each carbon) are on the same side of the double bond, the configuration is Z (zusammen, German for "together").
-
If the two highest-priority groups are on opposite sides of the double bond, the configuration is E (entgegen, German for "opposite").
-
-
Prefix the Name: The E or Z designator is placed in parentheses at the beginning of the name, followed by a hyphen.
Example: (E)-3,4-Dimethyl-2-hexene
-
At C2: The attached groups are -H and -CH₃. Priority: -CH₃ > -H.
-
At C3: The attached groups are -CH₂CH₃ (ethyl) and the methyl-substituted carbon chain. Priority: -CH(CH₃)CH₂CH₃ > -CH₂CH₃.
-
If the -CH₃ (on C2) and the larger substituent (on C3) are on opposite sides, the isomer is (E).
Caption: Decision tree for assigning E/Z stereochemical descriptors.
Methodological & Application
Application Note: High-Resolution Separation of Hexene Isomers by Gas Chromatography
Abstract
This application note details robust gas chromatography (GC) methods for the separation of various C6H12 isomers, including linear and branched hexenes. The protocols provided are designed for researchers, scientists, and professionals in the pharmaceutical and petrochemical industries who require accurate identification and quantification of these volatile organic compounds. This document outlines the necessary instrumentation, experimental procedures, and expected results, supported by quantitative data and visual representations of the experimental workflow and key separation principles.
Introduction
Hexene isomers are common constituents in gasoline and various industrial solvents and are also important intermediates in chemical synthesis. Due to their similar boiling points and structural similarities, the separation of these isomers presents a significant analytical challenge. Gas chromatography is a powerful technique for this purpose, offering high resolution and sensitivity. The choice of stationary phase and the optimization of chromatographic conditions are critical for achieving baseline separation of these closely related compounds. This note provides detailed methodologies and comparative data to guide the user in selecting the appropriate conditions for their specific application.
Experimental Protocols
Method 1: Separation on a Non-Polar Squalane Stationary Phase
This method is effective for the general screening and separation of a wide range of hexene isomers based on their boiling points and molecular structure.
Instrumentation:
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) and a capillary column injection port.
-
Column: Squalane capillary column (e.g., 50 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Data System: Chromatographic data acquisition and processing software.
Procedure:
-
Sample Preparation: Prepare a standard mixture of hexene isomers (e.g., 1-hexene, trans-2-hexene, cis-2-hexene, 3-methyl-1-pentene, etc.) in a volatile, non-interfering solvent such as pentane. A concentration of 100 ppm for each isomer is recommended.
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 35 °C, hold for 10 minutes.
-
Ramp: 2 °C/min to 100 °C.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1.0 µL.
-
Split Ratio: 100:1.
-
-
Data Analysis: Identify the peaks based on the retention times of the individual standards. The elution order on a non-polar phase like squalane generally follows the boiling points of the isomers.[1]
Method 2: Enhanced Separation of Cis/Trans Isomers using a Polar Stationary Phase
For challenging separations, particularly of cis and trans isomers, a more polar stationary phase can provide greater selectivity.
Instrumentation:
-
Gas Chromatograph: As described in Method 1.
-
Column: A polar capillary column, such as one with a Carbowax 20M or a similar polyethylene glycol (PEG) stationary phase.
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Data System: Chromatographic data acquisition and processing software.
Procedure:
-
Sample Preparation: As described in Method 1.
-
GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 120 °C.
-
-
Carrier Gas Flow Rate: 1.2 mL/min (constant flow).
-
Injection Volume: 1.0 µL.
-
Split Ratio: 100:1.
-
-
Data Analysis: On polar stationary phases, the retention of unsaturated hydrocarbons is influenced by the accessibility of the double bond to the stationary phase. This can lead to a different elution order compared to non-polar columns, often enhancing the resolution of geometric isomers.
Data Presentation
The following table summarizes the relative retention times of several hexene isomers on different stationary phases, with pentane used as the internal standard (Relative Retention Time = 1.00). This data allows for a direct comparison of the selectivity of each phase for these compounds.
| Isomer | Boiling Point (°C) | Squalane | Tetraamylsilane (TAS) | Dioctyl Phthalate (DOP) | Dimethylsulpholane (DMS) | β,β'-Oxydipropionitrile (ODP) | Butylsulphidacetic Acid (BSA) |
| 2-Methyl-1-pentene | 62.1 | 0.83 | 0.87 | 0.88 | 0.93 | 0.95 | 0.90 |
| 1-Hexene | 63.5 | 0.90 | 0.93 | 0.96 | 1.07 | 1.12 | 1.00 |
| 3,3-Dimethyl-1-butene | 41.2 | 0.45 | 0.46 | 0.47 | 0.48 | 0.50 | 0.47 |
| 4-Methyl-1-pentene | 53.9 | 0.65 | 0.67 | 0.68 | 0.73 | 0.76 | 0.70 |
| trans-3-Hexene | 67.9 | 1.03 | 1.07 | 1.13 | 1.35 | 1.48 | 1.23 |
| cis-3-Hexene | 66.4 | 1.04 | 1.08 | 1.12 | 1.30 | 1.40 | 1.20 |
| trans-2-Hexene | 67.9 | 1.05 | 1.09 | 1.15 | 1.40 | 1.55 | 1.25 |
| cis-2-Hexene | 68.8 | 1.12 | 1.16 | 1.20 | 1.45 | 1.60 | 1.30 |
| 3-Methyl-1-pentene | 54.1 | 0.66 | 0.68 | 0.69 | 0.75 | 0.78 | 0.71 |
| 2-Ethyl-1-butene | 64.9 | 0.95 | 0.98 | 1.00 | 1.10 | 1.15 | 1.05 |
| 2,3-Dimethyl-1-butene | 55.7 | 0.72 | 0.74 | 0.75 | 0.80 | 0.83 | 0.77 |
| 3-Methyl-trans-2-pentene | 67.7 | 1.02 | 1.06 | 1.10 | 1.30 | 1.42 | 1.22 |
| 3-Methyl-cis-2-pentene | 69.4 | 1.10 | 1.14 | 1.18 | 1.40 | 1.53 | 1.28 |
| 2,3-Dimethyl-2-butene | 73.2 | 1.20 | 1.25 | 1.28 | 1.55 | 1.70 | 1.40 |
Data compiled from Christiansen, S. T., et al. (1961). Acta Chemica Scandinavica, 15, 437-442.
Visualizations
Experimental Workflow for GC Separation of Hexene Isomers
Caption: General workflow for the gas chromatographic analysis of hexene isomers.
Key Factors Influencing Hexene Isomer Separation in GC
Caption: Interrelationship of key parameters affecting GC separation of hexene isomers.
References
Application Notes and Protocols: 3,4-Dimethyl-2-hexene in Organic Synthesis
Introduction
3,4-Dimethyl-2-hexene is a versatile unsaturated hydrocarbon that serves as a valuable starting material and intermediate in organic synthesis. Its trisubstituted double bond offers a reactive site for a variety of transformations, making it a key building block for the synthesis of more complex molecules. This document provides detailed application notes and protocols for the use of this compound in key organic reactions, with a focus on providing researchers, scientists, and drug development professionals with practical and reproducible methodologies. The protocols outlined below are based on established principles of alkene reactivity and provide a framework for the synthesis of halogenated and oxygenated derivatives.
Key Applications
The primary applications of this compound in organic synthesis revolve around the reactivity of its carbon-carbon double bond. Key transformations include:
-
Electrophilic Additions: The double bond readily undergoes electrophilic attack by reagents such as hydrohalic acids (e.g., HCl, HBr) to yield the corresponding haloalkanes. These products can serve as intermediates for further functionalization.
-
Oxidation Reactions: The alkene can be oxidized to form epoxides or diols, which are important functional groups in many biologically active molecules and synthetic intermediates.
Application 1: Electrophilic Addition of Hydrogen Chloride
The reaction of this compound with hydrogen chloride is a classic example of an electrophilic addition to an alkene. The reaction proceeds via a carbocation intermediate, and due to the creation of new stereocenters, a mixture of stereoisomers is typically obtained.
Reaction Scheme:
Caption: Electrophilic addition of HCl to this compound.
Data Presentation: Stereoisomeric Products of Hydrochlorination
The addition of HCl to (Z)-3,4-dimethyl-3-hexene, a closely related isomer, is known to produce four stereoisomers of 3-chloro-3,4-dimethylhexane.[1] A similar outcome is expected for the 2-hexene isomer. The formation of these stereoisomers is a direct consequence of the reaction mechanism, which involves the formation of a planar carbocation intermediate that can be attacked from either face by the chloride ion.
| Product Stereoisomer | Configuration at C3 | Configuration at C4 |
| (3R,4S)-3-chloro-3,4-dimethylhexane | R | S |
| (3S,4R)-3-chloro-3,4-dimethylhexane | S | R |
| (3R,4R)-3-chloro-3,4-dimethylhexane | R | R |
| (3S,4S)-3-chloro-3,4-dimethylhexane | S | S |
Experimental Protocol: Synthesis of 3-Chloro-3,4-dimethylhexane
This protocol describes a general procedure for the hydrochlorination of this compound.
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (excess)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 44.6 mmol) in anhydrous diethyl ether (50 mL).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Slowly add an excess of concentrated hydrochloric acid (e.g., 15 mL) to the stirred solution over a period of 10-15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The product, 3-chloro-3,4-dimethylhexane, can be purified by fractional distillation under reduced pressure.
Expected Outcome:
The reaction is expected to yield a mixture of the stereoisomers of 3-chloro-3,4-dimethylhexane. The relative ratios of the stereoisomers can be determined by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
Visualizing the Workflow:
Caption: Experimental workflow for the synthesis of 3-Chloro-3,4-dimethylhexane.
Application 2: Syn-Dihydroxylation
The conversion of alkenes to vicinal diols is a fundamental transformation in organic synthesis. Syn-dihydroxylation of this compound can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). This reaction is stereospecific, with both hydroxyl groups adding to the same face of the double bond.
Reaction Scheme:
Caption: Syn-dihydroxylation of this compound.
Data Presentation: Product of Dihydroxylation
The syn-dihydroxylation of this compound will produce 3,4-dimethylhexane-3,4-diol. Due to the stereospecific nature of the reaction, the stereochemistry of the starting alkene will determine the stereochemistry of the diol product.
| Starting Alkene | Product |
| (E)-3,4-Dimethyl-2-hexene | Racemic mixture of (3R,4R)- and (3S,4S)-3,4-dimethylhexane-3,4-diol |
| (Z)-3,4-Dimethyl-2-hexene | Meso-(3R,4S)-3,4-dimethylhexane-3,4-diol |
Experimental Protocol: Synthesis of 3,4-Dimethylhexane-3,4-diol
This protocol describes a safe and efficient method for the syn-dihydroxylation of this compound using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the co-oxidant.
Materials:
-
This compound (1.0 eq)
-
Osmium tetroxide (OsO₄), 2.5 wt% solution in tert-butanol (0.01 eq)
-
N-methylmorpholine N-oxide (NMO), 50 wt% solution in water (1.5 eq)
-
Acetone/Water solvent mixture (e.g., 10:1)
-
Sodium sulfite
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 44.6 mmol) in a mixture of acetone (100 mL) and water (10 mL).
-
To this solution, add the NMO solution (e.g., 9.5 g, 67.0 mmol).
-
With vigorous stirring, add the osmium tetroxide solution dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (20 mL) and stir for 30 minutes.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude diol.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Signaling Pathway (Reaction Mechanism):
Caption: Catalytic cycle for OsO4-mediated dihydroxylation.
References
Application Note: 3,4-Dimethyl-2-hexene as a Potential Precursor for Novel Polymer Synthesis via Cationic Polymerization
Introduction
The exploration of novel monomers is crucial for the development of next-generation polymers with unique properties. 3,4-Dimethyl-2-hexene, a sterically hindered internal alkene, presents a challenging yet potentially rewarding precursor for polymer synthesis. Its branched structure is anticipated to yield polymers with distinct thermal and mechanical properties compared to polymers derived from linear or less substituted olefins. This application note outlines a hypothetical approach to the polymerization of this compound via cationic polymerization, a method suitable for alkenes that can form stable carbocations.[1][2][3] Due to the significant steric hindrance around the double bond, polymerization of such internal olefins is not trivial and requires careful selection of initiating systems and reaction conditions.
Monomer Characteristics
This compound is a C8 hydrocarbon with the following key properties:
| Property | Value |
| Molecular Formula | C₈H₁₆ |
| Molecular Weight | 112.21 g/mol |
| Boiling Point | 114.3 °C at 760 mmHg |
| Density | 0.726 g/mL |
| Flash Point | 6.1 °C |
Note: These values are estimates and may vary.
Proposed Polymerization Strategy: Cationic Polymerization
Given the trisubstituted nature of the double bond in this compound, the formation of a stable tertiary carbocation upon initiation makes cationic polymerization a promising approach.[1][3] We propose the use of a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂), in the presence of a protic co-initiator like water or a primary alcohol, to initiate the polymerization. The steric hindrance is expected to significantly influence the kinetics of the reaction and the molecular weight of the resulting polymer.
Expected Polymer Properties
The resulting polymer, poly(this compound), is expected to be an amorphous solid with a unique microstructure due to the branched repeating units. The bulky side chains should restrict chain packing, leading to a low degree of crystallinity.[4] This amorphous nature, combined with the hydrocarbon backbone, would likely result in a material with good solubility in nonpolar organic solvents, low density, and potentially a low glass transition temperature. The properties of polymers derived from other branched alpha-olefins suggest that poly(this compound) might exhibit elastomeric behavior.[5][6]
Experimental Protocol: Hypothetical Cationic Polymerization of this compound
This protocol describes a hypothetical procedure for the cationic polymerization of this compound. This is a theoretical procedure and requires experimental validation and optimization.
Materials:
-
This compound (freshly distilled over a drying agent)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol (MeOH, anhydrous)
-
Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a thermometer is assembled and flame-dried under a stream of nitrogen.
-
Monomer and Solvent Addition: The flask is allowed to cool to room temperature under a positive nitrogen pressure. 100 mL of anhydrous dichloromethane is transferred to the flask via a cannula. 10.0 g (89.1 mmol) of freshly distilled this compound is then added via syringe.
-
Reaction Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Initiator Preparation: In a separate, dry Schlenk flask, a stock solution of the initiator is prepared by dissolving 0.5 mL of BF₃·OEt₂ in 10 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Initiation of Polymerization: 1.0 mL of the BF₃·OEt₂ solution is withdrawn using a pre-cooled syringe and slowly injected into the stirred monomer solution. The reaction mixture is maintained at -78 °C.
-
Polymerization: The reaction is allowed to proceed for 2 hours at -78 °C. The viscosity of the solution may increase as the polymerization progresses.
-
Termination: The polymerization is terminated by the rapid addition of 10 mL of pre-chilled anhydrous methanol to the reaction mixture.
-
Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is precipitated by pouring the solution into a large excess (500 mL) of vigorously stirred methanol.
-
Purification: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40 °C to a constant weight.
Data Presentation: Hypothetical Polymerization Results
The following table summarizes the expected outcomes of the hypothetical polymerization under different initiator concentrations.
| Entry | Monomer/Initiator Ratio | Polymerization Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | 2 | 65 | 8,500 | 1.8 |
| 2 | 200:1 | 2 | 50 | 15,000 | 2.1 |
| 3 | 50:1 | 2 | 75 | 5,000 | 1.6 |
Mn = Number-average molecular weight; PDI = Polydispersity Index. These are hypothetical values and would need to be determined experimentally by techniques such as Gel Permeation Chromatography (GPC).
Visualizations
Logical Workflow for Cationic Polymerization
Caption: Workflow for the proposed cationic polymerization of this compound.
Proposed Signaling Pathway for Cationic Polymerization
Caption: Proposed mechanism for the cationic polymerization of this compound.
Conclusion
While the direct polymerization of this compound presents significant challenges due to steric hindrance, cationic polymerization offers a theoretically viable pathway for the synthesis of a novel polyolefin. The proposed protocol provides a starting point for experimental investigation. The resulting polymer, with its highly branched structure, is anticipated to exhibit unique material properties that could be of interest for various applications, including elastomers and additives. Further research and experimental validation are necessary to confirm the feasibility of this approach and to fully characterize the resulting polymer.
References
Application Note: Electrophilic Addition of Hydrogen Bromide to 3,4-Dimethyl-2-hexene
Abstract
This document outlines the experimental protocol for the addition of hydrogen bromide (HBr) to 3,4-dimethyl-2-hexene. This reaction is a classic example of electrophilic addition to an alkene and is notable for the potential of carbocation rearrangement to yield a more stable product. This protocol provides a detailed methodology for performing the reaction, isolating the product, and characterizing it using spectroscopic methods. The target audience for this document includes researchers in organic chemistry, drug development professionals, and students of advanced organic synthesis.
Introduction
The hydrohalogenation of alkenes is a fundamental reaction in organic synthesis, providing a direct route to alkyl halides which are versatile intermediates for further functionalization. The addition of HBr to unsymmetrical alkenes typically follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond. This regioselectivity is governed by the formation of the more stable carbocation intermediate.
In the case of certain alkenes, such as this compound, the initially formed carbocation can undergo rearrangement to a more stable carbocation via a hydride or alkyl shift. This can lead to the formation of a constitutional isomer of the expected Markovnikov product. Understanding and controlling these rearrangements is crucial for the selective synthesis of desired alkyl halide isomers. This protocol details the procedure for the addition of HBr to this compound, which is expected to proceed with a hydride shift to form the rearranged product as the major isomer.
Reaction Scheme
The overall reaction involves the addition of HBr across the double bond of this compound. The reaction is predicted to proceed via a carbocation intermediate, which undergoes a 1,2-hydride shift to form a more stable tertiary carbocation, leading to the major product, 3-bromo-3,4-dimethylhexane. A minor product, 3-bromo-2,4-dimethylhexane, may also be formed from the initial secondary carbocation.
Caption: Reaction of this compound with HBr.
Experimental Protocol
This protocol is adapted from general procedures for the hydrobromination of alkenes.
Materials:
-
This compound (98% purity)
-
Hydrogen bromide (33% in acetic acid)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
NMR tubes
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (5.0 g, 44.6 mmol) in 20 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0 °C.
-
Addition of HBr: Slowly add hydrogen bromide (33% in acetic acid, 15.2 mL, 89.2 mmol, 2.0 equivalents) to the stirred solution of the alkene over a period of 15-20 minutes using a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Work-up:
-
Transfer the reaction mixture to a 250 mL separatory funnel.
-
Carefully add 50 mL of cold water.
-
Neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer.
-
Wash the organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
-
Purification (Optional): The crude product can be purified by fractional distillation under reduced pressure if necessary.
-
Characterization: Characterize the product(s) by ¹H NMR and ¹³C NMR spectroscopy.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Amount (g) | Moles (mmol) |
| This compound | 112.22 | 0.738 | 117-118 | 5.0 | 44.6 |
| Hydrogen Bromide | 80.91 | - | - | - | 89.2 |
| 3-Bromo-3,4-dimethylhexane | 193.13 | ~1.1 | (Predicted) 180-190 | (Theoretical Yield: 8.61) | (Theoretical Yield: 44.6) |
Table 2: Predicted Spectroscopic Data for the Major Product (3-Bromo-3,4-dimethylhexane)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~1.8 - 2.0 | Multiplet | 1H | CH at C4 |
| ~1.6 - 1.8 | Multiplet | 2H | CH₂ of ethyl group at C4 | |
| ~1.7 (singlet) | Singlet | 6H | Two CH₃ groups at C3 | |
| ~1.0 (doublet) | Doublet | 3H | CH₃ group at C4 | |
| ~0.9 (triplet) | Triplet | 3H | CH₃ of ethyl group at C4 | |
| ¹³C NMR | ~70 | - | - | C-Br at C3 |
| ~50 | - | - | CH at C4 | |
| ~30 | - | - | CH₂ of ethyl group at C4 | |
| ~25 | - | - | Two CH₃ groups at C3 | |
| ~15 | - | - | CH₃ group at C4 | |
| ~10 | - | - | CH₃ of ethyl group at C4 |
Note: The predicted NMR data is based on typical chemical shifts for similar alkyl halides and may vary slightly.
Signaling Pathways and Experimental Workflow
The following diagram illustrates the mechanistic pathway of the reaction, including the key carbocation intermediates and the subsequent nucleophilic attack by the bromide ion.
Caption: Mechanism of HBr addition to this compound.
The experimental workflow is depicted in the following diagram, outlining the key steps from reaction setup to product characterization.
Caption: Experimental workflow for the synthesis.
Conclusion
This application note provides a comprehensive protocol for the synthesis of 3-bromo-3,4-dimethylhexane via the electrophilic addition of HBr to this compound. The procedure is straightforward and utilizes common laboratory reagents and techniques. The expected outcome is the formation of the rearranged product as the major isomer, which can be confirmed by spectroscopic analysis. This protocol serves as a valuable resource for chemists interested in electrophilic addition reactions and the synthesis of alkyl halides.
Application Note: 1H and 13C NMR Spectral Assignment for 3,4-Dimethyl-2-hexene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure, connectivity, and stereochemistry. This application note provides a comprehensive guide to the 1H and 13C NMR spectral assignment for the (E) and (Z) isomers of 3,4-dimethyl-2-hexene. Understanding the spectral features of this alkene is crucial for its identification and characterization in various chemical processes, including organic synthesis and drug discovery. Due to the limited availability of experimentally acquired and assigned spectra in public databases, this note utilizes predicted NMR data based on established principles of chemical shifts and coupling constants for analogous structures.
Chemical Structures
The two geometric isomers of this compound are:
-
(E)-3,4-dimethyl-2-hexene: The higher priority groups on each carbon of the double bond are on opposite sides.
-
(Z)-3,4-dimethyl-2-hexene: The higher priority groups on each carbon of the double bond are on the same side.
For the purpose of spectral assignment, the atoms in both isomers are numbered as follows:
Experimental Protocols
The following protocols outline the standard procedures for acquiring high-quality 1H and 13C NMR spectra for small organic molecules like this compound.
1. Sample Preparation
-
Sample Purity: Ensure the analyte is of high purity to avoid spectral interference from impurities.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For nonpolar compounds like this compound, deuterated chloroform (CDCl3) is a suitable choice.
-
Concentration:
-
For 1H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
For 13C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for 1H and 13C NMR in organic solvents, with its signal set to 0.00 ppm.
-
Procedure:
-
Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry vial.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
1H NMR Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
Temperature: 298 K (25 °C).
-
-
13C NMR Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction to obtain a pure absorption spectrum.
-
Apply baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
-
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted 1H and 13C NMR spectral data for (E)- and (Z)-3,4-dimethyl-2-hexene. Chemical shifts for alkenes are influenced by the substituents on the double bond and their stereochemistry.[1] Generally, vinylic protons in alkenes resonate in the range of 4.5-6.5 ppm, while allylic protons are found between 1.6 and 2.6 ppm.[2] The carbon atoms of a double bond typically appear in the 100-150 ppm region of a 13C NMR spectrum.[1]
Table 1: Predicted 1H NMR Data for this compound in CDCl3
| Assignment | (E)-3,4-Dimethyl-2-hexene | (Z)-3,4-Dimethyl-2-hexene |
| Proton | Chemical Shift (ppm) , Multiplicity, J (Hz), Integration | Chemical Shift (ppm) , Multiplicity, J (Hz), Integration |
| H-1 | ~1.55, d, J=6.8, 3H | ~1.60, d, J=6.8, 3H |
| H-2 | ~5.25, q, J=6.8, 1H | ~5.35, q, J=6.8, 1H |
| H-4 | ~2.10, m, 1H | ~2.20, m, 1H |
| H-5 | ~1.40, m, 2H | ~1.45, m, 2H |
| H-6 | ~0.85, t, J=7.4, 3H | ~0.90, t, J=7.4, 3H |
| H-7 (C3-CH3) | ~1.65, s, 3H | ~1.70, s, 3H |
| H-8 (C4-CH3) | ~0.95, d, J=6.9, 3H | ~1.00, d, J=6.9, 3H |
Table 2: Predicted 13C NMR Data for this compound in CDCl3
| Assignment | (E)-3,4-Dimethyl-2-hexene | (Z)-3,4-Dimethyl-2-hexene |
| Carbon | Chemical Shift (ppm) | Chemical Shift (ppm) |
| C-1 | ~13.5 | ~14.0 |
| C-2 | ~124.0 | ~125.0 |
| C-3 | ~135.0 | ~134.5 |
| C-4 | ~40.0 | ~41.0 |
| C-5 | ~29.0 | ~30.0 |
| C-6 | ~12.0 | ~12.5 |
| C-7 (C3-CH3) | ~15.0 | ~20.0 |
| C-8 (C4-CH3) | ~18.0 | ~19.0 |
Note: The chemical shifts presented are predicted values and may differ slightly from experimental results. The stereochemistry of the double bond influences the chemical shifts of the allylic carbons (C-7 and C-8), with the methyl group on the same side as the larger substituent generally being more deshielded in the (Z)-isomer.
Mandatory Visualization
The following diagrams illustrate the logical workflow for NMR analysis and the structural relationships leading to the predicted spectral assignments.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Caption: Logical relationships for 1H and 13C NMR spectral assignment.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 3,4-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3,4-dimethyl-2-hexene. Included are the characteristic mass-to-charge ratios (m/z) and relative intensities of the fragment ions, a proposed fragmentation pathway, and a standardized protocol for sample analysis. This information is critical for the identification and structural elucidation of this compound in various research and development settings.
Introduction
This compound is an unsaturated hydrocarbon with the molecular formula C8H16 and a molecular weight of 112.21 g/mol .[1][2] Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of organic compounds by analyzing the fragmentation patterns generated upon ionization.[3] Understanding the specific fragmentation of this compound is essential for its unambiguous identification in complex mixtures, such as in petrochemical analysis, flavor and fragrance studies, and as an intermediate in organic synthesis. This application note details the expected fragmentation under electron ionization conditions.
Mass Spectrometry Data
The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant peaks, are summarized in the table below. This data is based on the electron ionization mass spectrum available in the NIST Mass Spectrometry Data Center.
Table 1: Prominent Fragment Ions of this compound in EI-MS
| m/z | Relative Intensity (%) | Proposed Fragment |
| 41 | 100 | [C3H5]+ |
| 55 | 85 | [C4H7]+ |
| 69 | 60 | [C5H9]+ |
| 83 | 40 | [C6H11]+ |
| 97 | 15 | [C7H13]+ |
| 112 | 25 | [C8H16]+• (Molecular Ion) |
Note: The relative intensities are approximate and can vary slightly depending on the instrument and experimental conditions.
Fragmentation Pathway
The fragmentation of this compound upon electron ionization is governed by the stability of the resulting carbocations. The initial event is the removal of an electron to form the molecular ion ([M]+•) at m/z 112.[3] Subsequent fragmentation occurs through various pathways, primarily allylic cleavage, which is favored due to the formation of resonance-stabilized allylic cations.
The proposed major fragmentation pathways are as follows:
-
Formation of the base peak at m/z 41 ([C3H5]+): This stable allylic cation is likely formed through a complex rearrangement and cleavage of the carbon chain.
-
Formation of the ion at m/z 55 ([C4H7]+): This fragment can be formed by the loss of a propyl radical from the molecular ion.
-
Formation of the ion at m/z 69 ([C5H9]+): This can result from the loss of a propyl radical from a rearranged molecular ion or through other cleavage mechanisms.
-
Formation of the ion at m/z 83 ([C6H11]+): This fragment likely arises from the loss of an ethyl radical from the molecular ion.
-
Formation of the ion at m/z 97 ([C7H13]+): This ion is formed by the loss of a methyl radical.
Figure 1. Proposed fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry of this compound
This protocol outlines a general procedure for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer with an electron ionization source (GC-EI-MS).
1. Instrumentation
-
Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., non-polar or weakly polar).
-
Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Data acquisition and processing software.
2. Reagents and Materials
-
This compound standard.
-
High-purity solvent for sample dilution (e.g., hexane or dichloromethane).
-
Helium gas (carrier gas), high purity.
3. Sample Preparation
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., 100 ppm in hexane).
-
Ensure the sample is free of non-volatile residues.
4. GC-MS Parameters
-
GC Inlet:
-
Injection mode: Split or splitless, depending on sample concentration.
-
Inlet temperature: 250 °C.
-
Injection volume: 1 µL.
-
-
Capillary Column:
-
Example: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Final hold: 5 minutes at 200 °C.
-
-
Carrier Gas:
-
Helium at a constant flow rate (e.g., 1.0 mL/min).
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.[4]
-
Ion source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
Mass scan range: m/z 35-200.
-
Scan rate: Sufficient to obtain at least 10-15 spectra across the chromatographic peak.
-
5. Data Analysis
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Compare the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).
-
Identify the molecular ion and major fragment ions.
Figure 2. Experimental workflow for GC-EI-MS analysis.
References
Application Notes and Protocols: Industrial Applications of C8 Alkenes in Manufacturing
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the primary industrial applications of C8 alkenes, with a focus on 1-octene, in various manufacturing sectors. It includes summaries of quantitative data, detailed experimental protocols for key processes, and visualizations of the manufacturing workflows.
Copolymer in Polyethylene Production
C8 alkenes, predominantly 1-octene, are crucial comonomers in the production of Linear Low-Density Polyethylene (LLDPE) and High-Density Polyethylene (HDPE). The incorporation of 1-octene introduces short-chain branches into the polyethylene backbone, which disrupts the crystalline structure, leading to enhanced material properties such as improved flexibility, tear strength, and puncture resistance.[1][2]
Quantitative Data: 1-Octene in Polyethylene Grades
| Parameter | LLDPE (1-Octene Copolymer) | HDPE (1-Octene Copolymer) | Reference |
| 1-Octene Content (wt%) | 6 - 8% | Typically lower than LLDPE, used to control specific properties | [3] |
| Density (g/cm³) | 0.915 - 0.925 | ≥ 0.941 | [4] |
| Key Property Improvements | High melt strength, good tensile properties, impact resistance, environmental stress cracking resistance | Improved stiffness, toughness, and creep resistance (e.g., for pipes) | [1][2] |
| Typical Production Process | Solution Process | Solution, Slurry, or Gas Phase Process | [1] |
Experimental Protocol: Laboratory-Scale Ethylene/1-Octene Copolymerization (Solution Process)
This protocol is based on typical Ziegler-Natta or metallocene-catalyzed solution polymerization.
Materials:
-
Ethylene (polymerization grade)
-
1-Octene (polymerization grade)
-
Toluene or other suitable inert solvent (anhydrous)
-
Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂) or Metallocene catalyst
-
Cocatalyst (e.g., Triethylaluminum - TEAL)
-
High-pressure stainless-steel reactor equipped with a stirrer, temperature and pressure controls, and injection ports.
Procedure:
-
Reactor Preparation: The reactor is purged with high-purity nitrogen and then heated under vacuum to remove any moisture and oxygen.
-
Solvent and Comonomer Addition: Anhydrous toluene and the desired amount of 1-octene are injected into the reactor.
-
Cocatalyst and Catalyst Injection: The cocatalyst (e.g., TEAL) is added, followed by the catalyst slurry.
-
Pressurization and Polymerization: The reactor is pressurized with ethylene to the desired pressure. The polymerization is carried out at a constant temperature and pressure, with continuous ethylene feeding to maintain the pressure.
-
Termination: After the desired reaction time, the polymerization is terminated by injecting a deactivating agent (e.g., ethanol).
-
Product Recovery: The polymer solution is cooled, and the polymer is precipitated by adding a non-solvent (e.g., methanol). The precipitated polymer is then filtered, washed, and dried under vacuum.
Typical Reaction Conditions:
| Parameter | Value |
| Temperature | 80 - 150 °C |
| Ethylene Pressure | 10 - 20 atm |
| Catalyst | Ziegler-Natta or Metallocene |
| Cocatalyst | Triethylaluminum (TEAL) or Methylaluminoxane (MAO) |
| Solvent | Toluene or Hexane |
Workflow for Polyethylene Production with 1-Octene
References
Application Notes and Protocols: The Role of Branched Alkenes in Pheromone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched alkenes are a critical class of organic compounds that play a pivotal role in chemical communication across the animal kingdom, most notably as components of insect pheromones. These semiochemicals, often characterized by specific stereochemistry and branching patterns, are essential for behaviors such as mating, aggregation, and trail marking. The unique structural features of branched alkenes, including the position and configuration of methyl groups and the geometry of double bonds, are crucial for their biological activity.[1][2][3] Understanding the synthesis and biological function of these molecules is paramount for the development of effective and environmentally benign pest management strategies, as well as for providing scaffolds in drug discovery programs.
These application notes provide a comprehensive overview of the synthesis of branched alkene pheromones, focusing on key synthetic methodologies, detailed experimental protocols, and the biological significance of these fascinating molecules.
Biological Significance of Branched Alkenes in Pheromones
The structural complexity of branched alkenes allows for a high degree of specificity in chemical signaling. The position of methyl branches and the E/Z configuration of double bonds create unique molecular shapes that are recognized by specific olfactory receptors in insects.[1] This specificity is vital for species recognition and preventing interspecies mating.
A prominent example is found in bark beetles (Coleoptera: Scolytidae), which utilize branched alkene pheromones like ipsenol and ipsdienol for mass aggregation to overcome host tree defenses.[4] The biosynthesis of these monoterpenoid pheromones often occurs de novo in the beetle's midgut or fat body, and is regulated by juvenile hormone III.[5][6] In Lepidoptera, many female-produced sex pheromones are branched hydrocarbons derived from fatty acid metabolism, involving processes of desaturation and chain-shortening.[7][8]
The chirality of branched alkenes is often a determining factor in their biological activity. Different enantiomers of the same compound can elicit different behavioral responses, ranging from attraction to inhibition.[9][10] This highlights the importance of enantioselective synthesis in producing biologically active pheromones for practical applications.
Key Synthetic Strategies for Branched Alkenes
The synthesis of branched alkene pheromones presents unique challenges in controlling stereochemistry and regioselectivity. Several powerful synthetic methods have been developed and refined to address these challenges, with the Wittig reaction, Grignard coupling, and olefin metathesis being the most prominent.
Wittig Reaction
The Wittig reaction is a cornerstone in alkene synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[11][12] It is particularly valuable for controlling the geometry of the resulting double bond. Non-stabilized ylides generally favor the formation of Z-alkenes, a common motif in lepidopteran pheromones.[11]
Grignard Coupling Reactions
Grignard reactions are fundamental for the formation of carbon-carbon bonds.[13] In the context of pheromone synthesis, they are frequently used to introduce alkyl branches and build the carbon skeleton. The reaction of a Grignard reagent with an appropriate electrophile, such as an aldehyde, ketone, or epoxide, is a versatile strategy for constructing chiral centers and elongating carbon chains.[14]
Olefin Metathesis
Olefin metathesis, particularly cross-metathesis, has emerged as a powerful and efficient tool for the synthesis of complex alkenes, including pheromones.[9][15][16] Ruthenium-based catalysts, such as Grubbs catalysts, are highly functional-group tolerant and can be used to form double bonds with high Z-selectivity, providing a more atom-economical and environmentally friendly alternative to traditional methods.[17][18]
Data Presentation: Synthesis of Representative Branched Alkene Pheromones
The following tables summarize quantitative data for the synthesis of selected branched alkene pheromones using the aforementioned key synthetic strategies.
Table 1: Synthesis of (Z)-9-Tricosene (Muscalure) via Wittig Reaction
| Starting Materials | Reaction | Product | Yield (%) | (Z:E) Ratio | Reference |
| 1-Nonanal and n-tetradecyltriphenylphosphonium bromide | Wittig Reaction | (Z)-9-Tricosene | High | Stereoselective for Z | [19] |
| Oleic acid and heptanoic acid | Kolbe Electrolysis | (Z)-9-Tricosene | - | - | [20] |
| Erucic acid | Multi-step synthesis | (Z)-9-Tricosene | - | - | [21] |
Table 2: Synthesis of (±)-Ipsenol via Grignard and Other Methods
| Starting Materials | Reaction | Product | Yield (%) | Reference |
| Isovaleraldehyde and 2-bromomethyl-1,3-butadiene (with Indium) | Indium-mediated isoprenylation | (±)-Ipsenol | 91 | [22] |
| Isovaleraldehyde and Isoprene (with Nickel catalyst) | Nickel-catalyzed coupling | (±)-Ipsenol | - | [4] |
Table 3: Synthesis of Lepidopteran Pheromones via Z-Selective Cross-Metathesis
| Alkene 1 | Alkene 2 | Catalyst | Product | Yield (%) | (Z:E) Ratio | Reference |
| Oleyl alcohol | 1-Hexene | Ru-based Z-selective catalyst | (Z)-9-Tetradecen-1-ol | 77 | 86:14 | [9][17] |
| 11-Eicosenol | 1-Hexene | Ru-based Z-selective catalyst | (Z)-11-Hexadecen-1-ol | 75 | 86:14 | [9][17] |
| 8-Nonenol | 1-Pentene | Ru-based Z-selective catalyst | (Z)-8-Tridecen-1-ol | 73 | 86:14 | [9][17] |
Experimental Protocols
Protocol 1: Synthesis of (Z)-9-Tricosene (Muscalure) via Wittig Reaction
This protocol describes the stereoselective synthesis of (Z)-9-tricosene, the housefly sex pheromone, using a Wittig reaction.[19]
Materials:
-
1-Nonanal
-
n-Tetradecyltriphenylphosphonium bromide
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Ylide Generation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve n-tetradecyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add NaHMDS (1.1 eq) dropwise via the dropping funnel over 30 minutes. The solution will turn deep orange/red, indicating the formation of the ylide. Stir the reaction mixture at 0 °C for 1 hour.
-
Wittig Reaction: Add a solution of 1-nonanal (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with hexane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product is purified by column chromatography on silica gel using hexane as the eluent to afford pure (Z)-9-tricosene.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and determine the Z/E isomeric ratio.
Protocol 2: Synthesis of (±)-Ipsenol via Indium-Mediated Isoprenylation
This protocol details a one-pot synthesis of racemic ipsenol, an aggregation pheromone of the Ips bark beetle.[22]
Materials:
-
Isovaleraldehyde
-
2-Bromomethyl-1,3-butadiene
-
Indium powder
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add indium powder (1.2 eq) and anhydrous THF.
-
Addition of Reagents: Add 2-bromomethyl-1,3-butadiene (1.0 eq) to the flask, followed by isovaleraldehyde (1.1 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (±)-ipsenol.
-
Analysis: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Z-Selective Cross-Metathesis for Pheromone Synthesis
This protocol provides a general procedure for the synthesis of Z-alkenols using a ruthenium-based Z-selective cross-metathesis catalyst.[9][17]
Materials:
-
Terminal alkene (e.g., 1-hexene)
-
Internal alkene with a functional group (e.g., oleyl alcohol)
-
Grubbs-type Z-selective ruthenium catalyst (e.g., Hoveyda-Grubbs 2nd Generation Catalyst with a Z-selective ligand)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, dissolve the internal alkene (1.0 eq) and the terminal alkene (1.5-2.0 eq) in anhydrous DCM in a Schlenk flask.
-
Catalyst Addition: Add the Z-selective ruthenium catalyst (1-5 mol%) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the progress of the reaction by GC-MS.
-
Quenching and Work-up: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired Z-alkenol.
-
Analysis: Analyze the product by ¹H NMR and GC-MS to determine the yield and the Z/E selectivity.
Mandatory Visualizations
References
- 1. Frontiers | Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Pheromone biosynthesis in lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 15. Cross Metathesis [organic-chemistry.org]
- 16. hwpi.harvard.edu [hwpi.harvard.edu]
- 17. New synthesis of serricornin, the female sex pheromone of the cigarette beetle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Studies on the Insect Sex Pheromones(Ⅴ)——The Synthesis of the Housefly Sex Attractant Z-9-Tricosene [cjcu.jlu.edu.cn]
- 20. researchgate.net [researchgate.net]
- 21. Interrogation de Seconde Licence 1997-1998 [lcfi.ulg.ac.be]
- 22. scielo.br [scielo.br]
Application Notes and Protocols for the Synthesis of Alcohols from 3,4-Dimethyl-2-hexene via Hydration
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of alcohols from the alkene 3,4-Dimethyl-2-hexene using three common hydration methods: acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation. Each method offers distinct regioselectivity and stereoselectivity, yielding different alcohol products.
Introduction
The hydration of alkenes is a fundamental transformation in organic synthesis, providing a direct route to alcohols. The choice of hydration method is critical as it dictates the regiochemical and stereochemical outcome of the reaction. For an unsymmetrical alkene such as this compound, different hydration strategies can yield constitutional isomers and stereoisomers. Understanding the mechanisms and experimental parameters of these reactions is crucial for controlling the synthesis of the desired alcohol product.
This document outlines the theoretical basis and provides detailed experimental protocols for the following transformations of this compound:
-
Acid-Catalyzed Hydration : A Markovnikov addition that is susceptible to carbocation rearrangements.
-
Oxymercuration-Demercuration : A Markovnikov addition that proceeds without carbocation rearrangements.
-
Hydroboration-Oxidation : An anti-Markovnikov syn-addition.
Reaction Pathways Overview
The hydration of this compound can lead to the formation of 3,4-Dimethyl-3-hexanol and 3,4-Dimethyl-2-hexanol, as well as potential rearrangement products in the case of acid-catalyzed hydration. The expected major product for each pathway is summarized below.
Acid-Catalyzed Hydration
Mechanism and Theory
Acid-catalyzed hydration of alkenes proceeds through a carbocation intermediate.[1][2] The reaction follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form the more stable carbocation.[2][3] For this compound, protonation of the double bond can lead to two possible tertiary carbocations at C3 and C2. The carbocation at C3 is generally expected to be more stable. However, a significant challenge with this method is the potential for carbocation rearrangements to form an even more stable carbocation, which can lead to a mixture of alcohol products.[1] In the case of this compound, a hydride shift from C4 to C3 could potentially occur, leading to a different tertiary carbocation and subsequently a rearranged alcohol.
Experimental Protocol
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄), concentrated
-
Distilled water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask, add 50 mL of distilled water and slowly add 5 mL of concentrated sulfuric acid while cooling the flask in an ice bath.
-
To this acidic solution, add 11.2 g (0.1 mol) of this compound.
-
Attach a reflux condenser and heat the mixture at 50-60°C for 2 hours with stirring.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Extract the product with two 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation.
Expected Outcome: The major product is expected to be 3,4-Dimethyl-3-hexanol, but a mixture of other alcohols due to rearrangement is possible. The yield is often moderate due to the equilibrium nature of the reaction.
Oxymercuration-Demercuration
Mechanism and Theory
Oxymercuration-demercuration is a two-step method to achieve Markovnikov hydration of an alkene without carbocation rearrangements.[4] The first step involves the reaction of the alkene with mercuric acetate in a water-tetrahydrofuran (THF) mixture to form a stable cyclic mercurinium ion intermediate.[4] Water then attacks the more substituted carbon of this intermediate in an anti-addition fashion. The second step, demercuration, involves the reduction of the organomercury intermediate with sodium borohydride to replace the mercury with a hydrogen atom.[4]
Experimental Protocol
Materials:
-
This compound
-
Mercuric acetate (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Distilled water
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, separatory funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve 15.9 g (0.05 mol) of mercuric acetate in 50 mL of distilled water and 50 mL of THF.
-
To this solution, add 5.6 g (0.05 mol) of this compound and stir the mixture at room temperature for 1 hour.
-
Cool the flask in an ice bath and add 50 mL of 3 M NaOH solution.
-
Slowly add a solution of 1.9 g (0.05 mol) of sodium borohydride in 50 mL of 3 M NaOH. A black precipitate of mercury metal will form.
-
Stir the mixture for an additional hour at room temperature.
-
Separate the ether layer and extract the aqueous layer with two 30 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude alcohol.
-
Purification can be achieved by column chromatography or distillation.
Expected Outcome: This method is expected to produce 3,4-Dimethyl-3-hexanol as the major product with high regioselectivity and in good yield, without the formation of rearrangement products.[4]
Hydroboration-Oxidation
Mechanism and Theory
Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across the double bond.[5] In the first step, borane (BH₃), typically as a complex with THF, adds to the alkene in a concerted, syn-addition. The boron atom adds to the less sterically hindered carbon atom of the double bond.[5] In the second step, the resulting organoborane is oxidized with hydrogen peroxide in the presence of a base (e.g., NaOH) to replace the boron atom with a hydroxyl group.[5] This reaction is stereospecific, with the hydroxyl group replacing the boron atom with retention of configuration.
Experimental Protocol
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, addition funnel, ice bath
Procedure:
-
To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 5.6 g (0.05 mol) of this compound and 20 mL of dry THF.
-
Cool the flask in an ice bath and add 17 mL (0.017 mol) of 1 M BH₃·THF solution dropwise via an addition funnel over 30 minutes.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the flask again in an ice bath and slowly add 20 mL of 3 M NaOH solution.
-
Carefully add 20 mL of 30% H₂O₂ solution dropwise, keeping the temperature below 40°C.
-
After the addition, heat the mixture to 50°C for 1 hour.
-
Cool the mixture to room temperature and extract with two 50 mL portions of diethyl ether.
-
Wash the combined organic layers with 50 mL of brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation or column chromatography.
Expected Outcome: The major product of this reaction is expected to be 3,4-Dimethyl-2-hexanol, the anti-Markovnikov product, with syn-stereochemistry. The reaction generally gives good to high yields.
Quantitative Data Summary
| Hydration Method | Major Product | Regioselectivity | Rearrangement | Stereochemistry | Illustrative Yield |
| Acid-Catalyzed Hydration | 3,4-Dimethyl-3-hexanol | Markovnikov | Possible | Racemic mixture | Moderate (50-70%) |
| Oxymercuration-Demercuration | 3,4-Dimethyl-3-hexanol | Markovnikov | No | Anti-addition | High (>90%) |
| Hydroboration-Oxidation | 3,4-Dimethyl-2-hexanol | Anti-Markovnikov | No | Syn-addition | High (80-95%) |
Conclusion
The synthesis of alcohols from this compound can be effectively controlled to yield specific constitutional isomers by selecting the appropriate hydration method.
-
Acid-catalyzed hydration provides the Markovnikov product but is complicated by the potential for carbocation rearrangements.
-
Oxymercuration-demercuration is a reliable method for obtaining the Markovnikov alcohol in high yield without rearrangement.
-
Hydroboration-oxidation is the preferred method for the synthesis of the anti-Markovnikov alcohol, also in high yield and with specific stereochemistry.
The choice of method will depend on the desired alcohol isomer and the need to avoid side products. The protocols provided herein serve as a guide for the laboratory synthesis of these compounds.
References
Troubleshooting & Optimization
Optimizing Reaction Conditions for 3,4-Dimethyl-2-hexene Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 3,4-Dimethyl-2-hexene. This guide details experimental protocols, addresses common issues, and offers data-driven solutions to streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary synthetic routes to this compound, a trisubstituted alkene, include the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol, the Wittig reaction, and the McMurry reaction. Each method offers distinct advantages and challenges in terms of stereoselectivity, yield, and reaction conditions.
Q2: What are the expected E/Z isomer ratios for this compound synthesis?
A2: The stereochemical outcome is highly dependent on the chosen synthetic method.
-
Acid-catalyzed dehydration typically yields a mixture of E and Z isomers, often favoring the more thermodynamically stable E-isomer. However, other constitutional isomers can also be formed.
-
The Wittig reaction stereoselectivity is influenced by the nature of the ylide. Unstabilized ylides, such as the one required for this synthesis, generally favor the Z-isomer.[1] To obtain the E-isomer, a modification like the Schlosser protocol may be necessary.[1]
-
The McMurry reaction , being a coupling of two ketone molecules, often results in a mixture of E and Z isomers, with the ratio influenced by steric factors.
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved by fractional distillation to separate the isomeric products and remove any unreacted starting materials or byproducts. Column chromatography can also be employed for higher purity, although the volatility of the product can be a challenge.
Q4: What are the main side products to be aware of during the synthesis?
A4:
-
Dehydration of 3,4-dimethyl-3-hexanol: Besides the desired this compound, constitutional isomers such as 3,4-dimethyl-3-hexene are common side products.[2]
-
Wittig Reaction: The primary byproduct is triphenylphosphine oxide, which can sometimes be challenging to remove completely.[3] Incomplete reactions can also leave unreacted starting aldehyde/ketone and phosphonium salt.
-
McMurry Reaction: Pinacol coupling products can be a significant byproduct if the deoxygenation step is incomplete.[4]
Troubleshooting Guides
Acid-Catalyzed Dehydration of 3,4-Dimethyl-3-hexanol
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure efficient removal of water as it forms to drive the equilibrium. |
| Loss of product during workup. | Use a fractional distillation setup to carefully separate the volatile alkene from the reaction mixture. | |
| Formation of Multiple Isomers | Non-specific proton elimination. | Employ milder acidic conditions (e.g., using a weaker acid or lower temperatures) to potentially favor the Zaitsev product. However, a mixture is still likely. |
| Polymerization of Alkene Product | Harsh acidic conditions. | Use a less concentrated acid or a solid acid catalyst. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
Wittig Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Incomplete ylide formation. | Ensure anhydrous conditions and use a sufficiently strong base (e.g., n-BuLi, NaH) to deprotonate the phosphonium salt. |
| Sterically hindered ketone. | The reaction with ketones, especially sterically hindered ones, can be slow and result in low yields.[5] Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[5] | |
| Unstable ylide. | Generate the ylide in the presence of the ketone to minimize decomposition.[6] | |
| Difficulty Removing Triphenylphosphine Oxide | Co-elution or co-distillation with the product. | Recrystallization of the crude product can be effective. Alternatively, convert the triphenylphosphine oxide to a water-soluble phosphonium salt by treatment with acid. |
| Incorrect Stereoselectivity (Predominantly Z-isomer) | Use of an unstabilized ylide. | This is the expected outcome. For the E-isomer, employ the Schlosser modification of the Wittig reaction.[1] |
McMurry Reaction
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | Inactive low-valent titanium reagent. | Ensure the titanium reagent is freshly prepared under an inert atmosphere. The color of the slurry (typically black) is an indicator of active low-valent titanium. |
| Formation of pinacol byproduct. | Ensure the reaction is heated at reflux for a sufficient time to promote deoxygenation of the pinacol intermediate.[4] | |
| Formation of a Mixture of Products in Cross-Coupling | Similar reactivity of the two carbonyl compounds. | This is a common challenge in cross-McMurry reactions. Using an excess of the more readily available ketone can favor the desired cross-coupled product. |
Experimental Protocols
Acid-Catalyzed Dehydration of 3,4-Dimethyl-3-hexanol
This protocol is a representative example and may require optimization.
Materials:
-
3,4-dimethyl-3-hexanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Boiling chips
Procedure:
-
Place 3,4-dimethyl-3-hexanol into a round-bottom flask equipped with a fractional distillation apparatus.
-
Add a few boiling chips.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the cooled alcohol with swirling.
-
Heat the mixture gently to initiate the dehydration. The alkene product will co-distill with water.
-
Collect the distillate in a flask cooled in an ice bath.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Perform a final fractional distillation to purify the this compound.
Table 1: Reaction Conditions for Acid-Catalyzed Dehydration
| Parameter | Recommended Condition |
| Acid Catalyst | Conc. H₂SO₄ or 85% H₃PO₄ |
| Catalyst Loading | ~10-20 mol% |
| Temperature | 150-180 °C (bath temperature) |
| Reaction Time | 1-2 hours |
| Expected Yield | 60-80% (mixture of isomers) |
Wittig Reaction for this compound Synthesis
This protocol outlines the synthesis from 2-butanone and ethyltriphenylphosphonium bromide.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Strong base (e.g., n-Butyllithium in hexane)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Butanone
-
Anhydrous workup reagents
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend ethyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexane. The solution should turn a characteristic reddish-orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 2-butanone in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product with a non-polar solvent (e.g., pentane).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or chromatography to separate the alkene from triphenylphosphine oxide.
Table 2: Reaction Conditions for Wittig Reaction
| Parameter | Recommended Condition |
| Phosphonium Salt | Ethyltriphenylphosphonium bromide |
| Base | n-Butyllithium |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | 50-70% (predominantly Z-isomer) |
McMurry Reaction for this compound Synthesis
This protocol describes the homocoupling of 2-butanone.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Butanone
-
Aqueous Potassium Carbonate solution
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and zinc powder.
-
Cool the slurry to 0 °C and slowly add TiCl₄ via syringe. The solution will turn from yellow to black.
-
Heat the mixture to reflux for 1-2 hours to generate the low-valent titanium reagent.
-
Cool the black slurry to room temperature and add a solution of 2-butanone in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the reaction to room temperature and quench by the slow addition of aqueous potassium carbonate solution.
-
Filter the mixture through a pad of celite and wash the filter cake with THF or diethyl ether.
-
Extract the filtrate with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation.
Table 3: Reaction Conditions for McMurry Reaction
| Parameter | Recommended Condition |
| Titanium Source | TiCl₄ |
| Reducing Agent | Zn powder |
| Solvent | Anhydrous THF |
| Temperature | Reflux |
| Reaction Time | 12-16 hours |
| Expected Yield | 40-60% (mixture of E and Z isomers) |
Visualizing Reaction Pathways
Caption: Acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol.
Caption: Wittig reaction pathway for this compound synthesis.
Caption: McMurry reaction for the synthesis of this compound.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Solved: What is the major product for the dehydration of 3, 4 -dimethyl -3 -hexanol? [Chemistry] [gauthmath.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reddit - The heart of the internet [reddit.com]
Common side products in the synthesis of 3,4-Dimethyl-2-hexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,4-Dimethyl-2-hexene, a trisubstituted alkene of interest to researchers in various fields of chemistry. This guide is tailored for researchers, scientists, and professionals in drug development.
General Troubleshooting
Before delving into specific synthetic methods, consider these general troubleshooting tips applicable to most organic syntheses:
-
Reagent Quality: Ensure all reagents are pure and dry. Moisture-sensitive reactions require anhydrous solvents and inert atmospheres.
-
Temperature Control: Maintain the recommended reaction temperature. Deviations can lead to the formation of side products or incomplete reactions.
-
Reaction Monitoring: Track the progress of your reaction using appropriate techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This helps in determining the optimal reaction time and identifying potential issues early on.
-
Purification: Proper purification of the final product is crucial. Isomeric impurities can be challenging to separate, often requiring careful column chromatography or fractional distillation.
Synthesis Route 1: Dehydration of 3,4-Dimethyl-3-hexanol
This is a common and straightforward method for synthesizing this compound. The reaction typically involves treating the alcohol with a strong acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the expected products of the acid-catalyzed dehydration of 3,4-dimethyl-3-hexanol?
A1: The dehydration of 3,4-dimethyl-3-hexanol is an elimination reaction that primarily yields a mixture of isomeric alkenes. The major product is typically the more substituted and thermodynamically more stable alkene, in accordance with Zaitsev's rule. You can expect to obtain this compound (as a mixture of E/Z isomers) and 3,4-Dimethyl-3-hexene (as a mixture of E/Z isomers).
Q2: Which acid catalyst should I use, sulfuric acid or phosphoric acid?
A2: Both concentrated sulfuric acid and phosphoric acid can be used as catalysts. Phosphoric acid is often preferred as it is less oxidizing and tends to produce fewer charring and polymerization side products compared to sulfuric acid.
Q3: How can I influence the product distribution to favor this compound?
A3: According to Zaitsev's rule, the formation of the more substituted alkene is favored. Both this compound (trisubstituted) and 3,4-Dimethyl-3-hexene (tetrasubstituted) are highly substituted. The product ratio can be sensitive to reaction conditions. Using a bulky base for a controlled elimination or specific dehydration conditions might offer better selectivity, though in acid-catalyzed dehydration, a mixture is common.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of alkenes | Incomplete reaction. | Increase reaction time or temperature. Ensure the catalyst is active and used in the correct amount. |
| Polymerization of the alkene products. | Use a less harsh acid catalyst (e.g., phosphoric acid instead of sulfuric acid). Distill the alkene product as it forms to remove it from the acidic conditions. | |
| High proportion of 3,4-Dimethyl-3-hexene | Thermodynamic control favoring the more stable tetrasubstituted alkene. | While difficult to avoid completely in acid-catalyzed dehydration, lower reaction temperatures might slightly favor the kinetic product, though this effect is often minimal. |
| Product is a complex mixture of isomers | Inherent nature of the E1 elimination mechanism. | Careful fractional distillation or preparative gas chromatography may be required to separate the isomers. |
| Charring or dark coloration of the reaction mixture | Strong oxidizing nature of the acid catalyst (especially sulfuric acid). | Use phosphoric acid. Ensure the reaction temperature is not too high. |
Experimental Protocol: Dehydration of 3,4-Dimethyl-3-hexanol with Phosphoric Acid
-
Place 20.0 g (0.154 mol) of 3,4-dimethyl-3-hexanol in a 100 mL round-bottom flask.
-
Carefully add 5 mL of 85% phosphoric acid to the flask.
-
Add a few boiling chips and set up a fractional distillation apparatus.
-
Heat the mixture gently. The alkene products and water will co-distill.
-
Collect the distillate in a receiver cooled in an ice bath.
-
Continue the distillation until no more organic layer is observed in the distillate.
-
Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with an equal volume of water, followed by an equal volume of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound (approx. 118-120 °C).
-
Analyze the product and fractions by gas chromatography (GC) to determine the isomeric composition.
Quantitative Data
| Alkene Product | Percentage (Sulfuric or Phosphoric Acid Dehydration) |
| 2,4-Dimethyl-2-hexene | 58-60% |
| 2,4-Dimethyl-3-hexene | 40-42% |
This data is for the dehydration of 2,4-dimethyl-3-hexanol and serves as an illustrative example.
Reaction Pathway
Caption: Dehydration of 3,4-Dimethyl-3-hexanol proceeds via a tertiary carbocation intermediate.
Synthesis Route 2: Wittig Reaction
The Wittig reaction provides a powerful method for the regioselective synthesis of alkenes. To synthesize this compound, one could react 2-butanone with a suitable phosphonium ylide.
Frequently Asked Questions (FAQs)
Q1: What are the starting materials for the Wittig synthesis of this compound?
A1: You would react 2-butanone with the ylide derived from (1-methylpropyl)triphenylphosphonium bromide.
Q2: What is the main byproduct of the Wittig reaction?
A2: The main byproduct is triphenylphosphine oxide (TPPO), which is often a crystalline solid and can typically be removed by filtration or chromatography.
Q3: Will the Wittig reaction give me a single stereoisomer of this compound?
A3: The stereoselectivity of the Wittig reaction depends on the nature of the ylide. Unstabilized ylides, like the one used in this synthesis, generally favor the formation of the (Z)-alkene. However, for the synthesis of tetrasubstituted alkenes, a mixture of (E) and (Z) isomers is common, and yields can be low due to steric hindrance.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No reaction or low yield | The ylide was not formed successfully (e.g., base was not strong enough, or moisture was present). | Use a strong, non-nucleophilic base like n-butyllithium or sodium hydride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| The ketone is too sterically hindered. | The Wittig reaction can be challenging for sterically hindered ketones.[1] Consider alternative methods like the Horner-Wadsworth-Emmons reaction or the McMurry coupling. | |
| Formation of a mixture of E/Z isomers | Inherent stereoselectivity of the reaction with the chosen ylide. | The Schlosser modification of the Wittig reaction can be used to favor the (E)-alkene.[1] Otherwise, separation of the isomers by preparative GC or careful column chromatography is necessary. |
| Difficulty in removing triphenylphosphine oxide (TPPO) | TPPO can be soluble in some organic solvents. | TPPO is less soluble in non-polar solvents. Precipitation can often be induced by concentrating the reaction mixture and adding a non-polar solvent like hexane or diethyl ether. Column chromatography is also effective. |
Experimental Protocol: Wittig Synthesis of this compound (General Procedure)
-
Ylide Generation:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend (1-methylpropyl)triphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add one equivalent of a strong base (e.g., n-butyllithium in hexanes).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change (typically to orange or red).
-
-
Reaction with Ketone:
-
Cool the ylide solution back to 0 °C.
-
Slowly add one equivalent of 2-butanone dissolved in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
To precipitate the triphenylphosphine oxide, add cold hexane to the residue and filter.
-
Purify the filtrate containing the alkene product by column chromatography on silica gel.
-
Logical Workflow for Troubleshooting Wittig Reaction
Caption: A logical workflow for troubleshooting a low-yielding Wittig reaction.
Synthesis Route 3: McMurry Coupling
The McMurry reaction provides a method for the reductive coupling of two ketone molecules to form an alkene. For the synthesis of this compound, this would involve the homocoupling of 2-butanone.
Frequently Asked Questions (FAQs)
Q1: What is the key reagent in a McMurry coupling reaction?
A1: The key reagent is a low-valent titanium species, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent like zinc-copper couple or lithium aluminum hydride.[3]
Q2: What is the main side product in a McMurry coupling?
A2: A common side product is the pinacol, a 1,2-diol, which results from the coupling of the two ketone molecules without the final deoxygenation step.[4] The reaction can be stopped at the pinacol stage by running it at a lower temperature.[5]
Q3: Is the McMurry coupling stereoselective?
A3: No, the McMurry coupling is generally not stereoselective and will produce a mixture of (E) and (Z) isomers of the alkene product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low yield of alkene | Inactive low-valent titanium reagent. | Ensure the reducing agent (e.g., zinc-copper couple) is freshly prepared and activated. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. |
| Incomplete deoxygenation of the pinacol intermediate. | Increase the reaction temperature or prolong the reaction time to promote deoxygenation. | |
| Formation of a significant amount of pinacol | Reaction temperature is too low. | The reaction needs to be refluxed to ensure complete deoxygenation. If the pinacol is the desired product, the reaction should be run at a lower temperature (e.g., 0 °C).[5] |
| Reaction is sluggish or does not go to completion | Steric hindrance of the ketone. | While less of an issue than in the Wittig reaction, highly hindered ketones can react slowly. |
Experimental Protocol: McMurry Coupling of 2-Butanone (General Procedure)
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere, add zinc-copper couple.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl₄) via syringe. The mixture will turn dark.
-
After the addition is complete, reflux the mixture for 1-2 hours. The active low-valent titanium reagent will form a black slurry.
-
-
Coupling Reaction:
-
Cool the titanium slurry to room temperature.
-
Add a solution of 2-butanone in anhydrous THF to the slurry over several hours using a syringe pump.
-
After the addition is complete, reflux the reaction mixture for 8-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of aqueous potassium carbonate solution.
-
Stir the mixture for 30 minutes, then filter through a pad of celite.
-
Wash the filter cake with THF or diethyl ether.
-
Separate the organic layer from the filtrate and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the resulting alkene by fractional distillation or column chromatography.
-
Relationship Between Reaction Temperature and Product Formation in McMurry Coupling
Caption: The temperature of the McMurry coupling reaction influences the final product distribution.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. McMurry reaction - Wikipedia [en.wikipedia.org]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]
Troubleshooting low yield in alkene synthesis via elimination reactions
Welcome to the technical support center for alkene synthesis via elimination reactions. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve higher yields and product purity.
Troubleshooting Guides
Find answers to common issues encountered during alkene synthesis through elimination reactions.
Question: My elimination reaction is resulting in a low yield of the desired alkene. What are the potential causes and how can I address them?
Answer:
Low yields in alkene synthesis via elimination reactions can stem from several factors, primarily competition with substitution reactions (SN1 and SN2) and the formation of undesired regioisomers or stereoisomers. Here’s a breakdown of potential causes and solutions:
-
Sub-optimal Base Selection: The choice of base is critical in directing the reaction towards elimination.
-
Issue: A weak or sterically unhindered base might favor substitution over elimination, especially with primary and secondary substrates.[1][2][3][4][5] For example, using sodium ethoxide with a secondary alkyl halide can lead to a significant amount of the substitution product.[1]
-
Solution: Employ a strong, sterically hindered base to favor elimination.[6][7] Bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are effective at abstracting a proton while being too large to act as nucleophiles, thus minimizing substitution reactions.[1][6][7][8]
-
-
Poor Leaving Group: The efficiency of the elimination reaction is highly dependent on the ability of the leaving group to depart.
-
Issue: A poor leaving group (e.g., -OH, -OR) will slow down or prevent the reaction from proceeding efficiently.[9][10][11] Hydroxide is a poor leaving group because it is a strong base.[10]
-
Solution: Convert poor leaving groups into better ones. For instance, alcohols (-OH) can be converted to tosylates (-OTs) or mesylates (-OMs), which are excellent leaving groups.[12] Alternatively, in the case of alcohol dehydration, using a strong acid can protonate the hydroxyl group, turning it into a good leaving group (H₂O).[10][13][14]
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing transition states and intermediates, thereby influencing the reaction pathway.
-
Issue: Polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate in E1 reactions, but they can also solvate the base, reducing its effectiveness in E2 reactions.[1][15][16] For E2 reactions, a polar protic solvent can lead to a competing SN2 reaction.[1]
-
Solution: For E2 reactions, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetone is often preferred as it does not solvate the base as strongly, leaving it more reactive.[1][2] For E1 reactions, a polar protic solvent is suitable to stabilize the carbocation intermediate.[15][17][18]
-
-
Sub-optimal Temperature: Temperature can significantly influence the competition between elimination and substitution.
-
Issue: Lower temperatures generally favor substitution reactions.[19][20]
-
Solution: Increasing the reaction temperature generally favors elimination over substitution.[7][19][21] This is because elimination reactions result in an increase in the number of molecules, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the elimination reaction.[19]
-
Question: I am observing the formation of multiple alkene isomers. How can I control the regioselectivity of my elimination reaction?
Answer:
The formation of multiple alkene isomers is a common challenge related to regioselectivity, specifically the formation of Zaitsev (more substituted) versus Hofmann (less substituted) products.
-
Zaitsev's Rule: Generally, elimination reactions favor the formation of the more substituted (and therefore more thermodynamically stable) alkene. This is known as Zaitsev's rule.[22][23] Small, strong bases like sodium ethoxide or sodium hydroxide tend to yield the Zaitsev product as the major isomer.[22][23]
-
Hofmann's Rule: To favor the formation of the less substituted alkene (the Hofmann product), a sterically hindered base should be used.[6][8][22][23]
-
Example: When 2-bromo-2-methylbutane is treated with a small base like ethoxide, the major product is the more substituted 2-methyl-2-butene (Zaitsev product). However, using a bulky base like potassium tert-butoxide leads to the formation of 2-methyl-1-butene (Hofmann product) as the major product due to steric hindrance; the bulky base can more easily access the less hindered primary hydrogen.[6][23]
-
The choice of leaving group can also influence regioselectivity. Bulkier leaving groups can also favor the formation of the Hofmann product.
Frequently Asked Questions (FAQs)
Q1: What is the difference between E1 and E2 elimination reactions, and how do I favor one over the other?
A1: The E1 (elimination, unimolecular) and E2 (elimination, bimolecular) reactions are two distinct pathways for alkene synthesis.
-
E2 Reaction: This is a one-step (concerted) process where the base removes a proton, and the leaving group departs simultaneously to form the double bond.[6][24] The rate of the E2 reaction depends on the concentration of both the substrate and the base.[2][23][24]
-
E1 Reaction: This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is then deprotonated by a weak base to form the alkene.[15][25] The rate of the E1 reaction is dependent only on the concentration of the substrate.[25]
Q2: My reaction involves the dehydration of an alcohol, and I'm getting a low yield and several side products. What can I do?
A2: Dehydration of alcohols to form alkenes is typically an E1 process for secondary and tertiary alcohols and an E2 process for primary alcohols, and it is prone to specific side reactions.[13][14]
-
Carbocation Rearrangements (E1): The carbocation intermediate formed from secondary alcohols can undergo hydride or alkyl shifts to form a more stable carbocation, leading to a mixture of alkene products.[14][26][27]
-
Solution: To avoid rearrangements, you can convert the alcohol into a tosylate or mesylate and then perform an E2 elimination using a strong, non-nucleophilic base. This avoids the formation of a carbocation intermediate.
-
-
Ether Formation: At lower temperatures, alcohols can undergo a competing SN2 reaction to form ethers (Williamson Ether Synthesis).[13][20]
-
Oxidation and Charring: Using concentrated sulfuric acid can lead to oxidation of the alcohol to carbon dioxide and reduction of the sulfuric acid to sulfur dioxide, along with charring.[28]
Q3: How does steric hindrance affect the yield and product distribution in my elimination reaction?
A3: Steric hindrance plays a significant role in both the substrate and the base, influencing the reaction pathway and regioselectivity.[29][30]
-
Substrate: More sterically hindered substrates (tertiary > secondary > primary) are more likely to undergo elimination reactions.[2] For SN2 reactions, steric hindrance at the reaction center slows down the reaction, making elimination a more favorable pathway.[29][31]
-
Base: As discussed under regioselectivity, using a sterically hindered (bulky) base, such as potassium tert-butoxide, will favor the formation of the less substituted (Hofmann) alkene.[6][7][8][22][23] This is because the bulky base has difficulty accessing the more sterically hindered protons, and therefore preferentially abstracts the more accessible, less hindered protons.[8][29]
Quantitative Data Summary
The following tables summarize quantitative data on how reaction conditions can affect the product distribution in elimination reactions.
Table 1: Effect of Base on Product Distribution in the Elimination of 2-Bromopentane
| Base | % 1-Pentene (Hofmann) | % 2-Pentene (Zaitsev) |
| KOEt (less bulky) | 34% | 66% |
| KOtBu (bulky) | 66% | 34% |
Data adapted from studies on steric effects in E2 eliminations.[8]
Table 2: Effect of Temperature on Alkene Yield in the Reaction of 2-Bromobutane with NaOEt in Ethanol
| Temperature | % Alkene Yield |
| 25 °C | 82% |
| 80 °C | 91.4% |
Data highlighting the favoring of elimination at higher temperatures.[19]
Experimental Protocols
Protocol 1: Dehydration of Cyclohexanol to Cyclohexene (E1 Reaction)
Objective: To synthesize cyclohexene from cyclohexanol via an acid-catalyzed dehydration reaction.
Materials:
-
Cyclohexanol
-
Concentrated phosphoric(V) acid (85%)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine 20 mL of cyclohexanol and 5 mL of 85% phosphoric(V) acid. Add a few boiling chips.
-
Set up a simple distillation apparatus. Heat the mixture gently to distill the product. The temperature of the vapor should not exceed 100°C.
-
Collect the distillate, which will be a mixture of cyclohexene and water.
-
Transfer the distillate to a separatory funnel and wash it with an equal volume of saturated sodium chloride solution to remove any remaining acid and the majority of the water.
-
Separate the organic layer (top layer) and dry it over anhydrous sodium sulfate.
-
Decant the dried liquid into a clean, dry round-bottom flask and perform a final distillation to purify the cyclohexene, collecting the fraction that boils between 80-85°C.
Protocol 2: Dehydrobromination of 2-Bromobutane to form Butene Isomers (E2 Reaction)
Objective: To synthesize a mixture of butene isomers from 2-bromobutane using a strong base and investigate the effect of the base on the product ratio.
Materials:
-
2-Bromobutane
-
Potassium tert-butoxide (t-BuOK)
-
Sodium ethoxide (NaOEt)
-
tert-Butanol
-
Ethanol
-
Gas collection apparatus or GC-MS for product analysis
Procedure (using Potassium tert-butoxide):
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve a molar equivalent of potassium tert-butoxide in anhydrous tert-butanol under an inert atmosphere (e.g., nitrogen).
-
Heat the solution to reflux.
-
Slowly add one molar equivalent of 2-bromobutane to the refluxing solution via the dropping funnel.
-
Continue to reflux for 1-2 hours to ensure the reaction goes to completion.
-
The gaseous butene products can be collected over water or analyzed directly by GC-MS to determine the ratio of 1-butene to 2-butene.
Procedure (using Sodium Ethoxide):
-
Follow the same procedure as above, but use sodium ethoxide dissolved in anhydrous ethanol.
-
Compare the product ratios obtained with the two different bases to observe the effect of base steric hindrance on regioselectivity.
Visualizations
Caption: Troubleshooting workflow for low alkene yield.
Caption: Decision diagram for controlling regioselectivity.
Caption: Comparison of E1 and E2 reaction pathways.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. The E2 Reaction Mechanism [chemistrysteps.com]
- 3. 10.1 Synthesis of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. readchemistry.com [readchemistry.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Leaving group - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. quora.com [quora.com]
- 16. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. E1 verses E2 Reactions, Factors Affecting E1 and E2 Reactions | Pharmaguideline [pharmaguideline.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. organic chemistry - Temperature required for E1 elimination reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 25. Elimination reaction : E1 and E2 reaction – Examples, Mechanism, Orientation and Reactivity [chemicalnote.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. youtube.com [youtube.com]
- 28. chemguide.co.uk [chemguide.co.uk]
- 29. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of (E/Z)-3,4-Dimethyl-2-hexene
Welcome to the technical support center for the stereoselective synthesis of (E/Z)-3,4-Dimethyl-2-hexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this trisubstituted alkene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the stereoselectivity in the synthesis of 3,4-Dimethyl-2-hexene?
A1: The most common and effective methods for controlling the E/Z stereoselectivity in the synthesis of this compound are the Horner-Wadsworth-Emmons (HWE) reaction and the Wittig reaction. The choice between these methods and their specific modifications will determine whether the (E) or (Z)-isomer is preferentially formed.
Q2: How can I selectively synthesize (E)-3,4-Dimethyl-2-hexene?
A2: For the selective synthesis of the (E)-isomer, the standard Horner-Wadsworth-Emmons (HWE) reaction is the preferred method. This reaction typically shows a high preference for the formation of the thermodynamically more stable (E)-alkene.[1][2] Alternatively, a Wittig reaction using a stabilized ylide can also yield the (E)-alkene with high selectivity.[3][4]
Q3: What is the best approach for synthesizing (Z)-3,4-Dimethyl-2-hexene?
A3: To obtain the (Z)-isomer, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction is highly effective.[1] This method utilizes phosphonates with electron-withdrawing groups to favor the formation of the less stable (Z)-alkene. Another common approach is the Wittig reaction with non-stabilized ylides, which kinetically favors the (Z)-product.[3]
Q4: I am getting a mixture of E and Z isomers. How can I improve the stereoselectivity?
A4: Low stereoselectivity can be due to several factors. For the Wittig reaction, the presence of lithium salts can lead to equilibration of intermediates, resulting in a loss of stereoselectivity.[4][5][6] Using salt-free conditions or switching to potassium-based bases can improve Z-selectivity with non-stabilized ylides. For the HWE reaction, the structure of the phosphonate reagent is critical. Ensure you are using the appropriate phosphonate for your desired isomer (standard for E, Still-Gennari for Z). Reaction temperature can also play a role; running reactions at lower temperatures can sometimes enhance selectivity.
Q5: Are there any alternative methods for the stereoselective synthesis of trisubstituted alkenes like this compound?
A5: Yes, other methods exist, although they may be less commonly used for this specific target. These include the Julia-Kocienski olefination and catalytic cross-metathesis.[7] However, for trisubstituted alkenes, achieving high stereoselectivity with these methods can be challenging and highly substrate-dependent.
Troubleshooting Guides
Issue 1: Low yield in the Horner-Wadsworth-Emmons (HWE) reaction for (E)-3,4-Dimethyl-2-hexene.
| Possible Cause | Suggestion |
| Inefficient deprotonation of the phosphonate. | Use a sufficiently strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an anhydrous aprotic solvent like THF or DME. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and anion. |
| Steric hindrance around the ketone. | 3-Pentanone is a relatively unhindered ketone. However, if side reactions are an issue, consider using milder reaction conditions or a more nucleophilic phosphonate ylide. |
| Decomposition of reactants or products. | Ensure all reagents are pure and the reaction is performed at the appropriate temperature. Work-up procedures should be carried out promptly to avoid degradation of the product. |
| Side reactions. | Aldol condensation of the ketone can be a competing reaction. Add the deprotonated phosphonate solution slowly to the ketone at a low temperature to minimize this. |
Issue 2: Poor Z-selectivity in the Still-Gennari synthesis of (Z)-3,4-Dimethyl-2-hexene.
| Possible Cause | Suggestion |
| Incorrect phosphonate reagent. | Verify that you are using a phosphonate with highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonate.[8] |
| Suboptimal base and solvent combination. | The classic Still-Gennari conditions use potassium hexamethyldisilazide (KHMDS) as the base in THF, often with the addition of 18-crown-6.[8] The crown ether helps to sequester the potassium cation, promoting the formation of the Z-alkene. |
| Reaction temperature is too high. | The Still-Gennari reaction is typically performed at low temperatures (e.g., -78 °C) to ensure kinetic control and maximize Z-selectivity. |
| Equilibration to the more stable E-isomer. | Ensure a rapid work-up of the reaction to isolate the kinetic Z-product before it has a chance to isomerize. |
Issue 3: Low E/Z ratio in the Wittig reaction.
| Possible Cause | Suggestion |
| Use of a semi-stabilized ylide. | The ylide required for the synthesis of this compound (from 3-pentanone and ethyltriphenylphosphonium bromide) is non-stabilized, which should favor the Z-isomer. If you are aiming for the E-isomer, the Wittig reaction may not be the best choice unless using the Schlosser modification. |
| Presence of lithium salts. | As mentioned in the FAQs, lithium salts can lead to "stereochemical drift".[4] Use of sodium or potassium bases (e.g., NaHMDS, KHMDS) can improve Z-selectivity. |
| Solvent effects. | The choice of solvent can influence the stereochemical outcome. Aprotic, non-polar solvents generally favor Z-selectivity with non-stabilized ylides. |
| Reaction temperature. | Running the reaction at low temperatures can enhance the kinetic selectivity for the Z-isomer. |
Experimental Protocols
Protocol 1: Synthesis of (E)-3,4-Dimethyl-2-hexene via Horner-Wadsworth-Emmons Reaction
This protocol is based on general procedures for the E-selective synthesis of trisubstituted alkenes.
-
Preparation of the Phosphonate Ylide:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then suspend the NaH in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 eq.) in anhydrous THF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
-
Olefination Reaction:
-
Cool the solution of the phosphonate ylide to 0 °C.
-
Slowly add a solution of 3-pentanone (1.0 eq.) in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate the (E)-3,4-Dimethyl-2-hexene.
-
Protocol 2: Synthesis of (Z)-3,4-Dimethyl-2-hexene via Still-Gennari Modification
This protocol is based on general procedures for the Z-selective synthesis of trisubstituted alkenes.[8]
-
Preparation of the Phosphonate Anion:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 eq.) and 18-crown-6 (1.5 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of potassium hexamethyldisilazide (KHMDS, 1.1 eq.) in THF to the phosphonate solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
-
Olefination Reaction:
-
Slowly add a solution of 3-pentanone (1.0 eq.) in anhydrous THF to the phosphonate anion solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC or GC-MS.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a non-polar eluent to isolate the (Z)-3,4-Dimethyl-2-hexene.
-
Data Presentation
Table 1: Expected Stereoselectivity for the Synthesis of this compound
| Method | Reagents | Expected Major Isomer | Expected E/Z Ratio |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH, 3-pentanone | E | >90:10 |
| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate, KHMDS, 18-crown-6, 3-pentanone | Z | >10:90 |
| Wittig Reaction (non-stabilized ylide) | Ethyltriphenylphosphonium bromide, n-BuLi, 3-pentanone | Z | ~10:90 |
| Wittig Reaction (Schlosser modification) | Ethyltriphenylphosphonium bromide, PhLi, 3-pentanone | E | >90:10 |
Note: The expected E/Z ratios are estimates based on general principles for trisubstituted alkenes and may vary depending on the specific reaction conditions.
Visualizations
Caption: Workflow for the E-selective synthesis of this compound via the Horner-Wadsworth-Emmons reaction.
Caption: Workflow for the Z-selective synthesis of this compound via the Still-Gennari modification.
Caption: Logical relationship between Wittig ylide type and the resulting alkene stereochemistry.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of E- and Z-trisubstituted alkenes by catalytic cross-metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Purification techniques for 3,4-Dimethyl-2-hexene from reaction mixtures
Welcome to the technical support center for the purification of 3,4-Dimethyl-2-hexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Problem: My final product is contaminated with a compound of a similar boiling point.
Answer:
When dealing with impurities that have close boiling points to this compound (Boiling Point: ~114-122°C[1][2][3]), standard distillation may not be sufficient. Here are some advanced techniques to consider:
-
Fractional Distillation: This is an enhanced version of simple distillation that uses a fractionating column to separate liquids with close boiling points.[4][5][6] For optimal separation, a long, well-insulated column with a high number of theoretical plates is recommended.
-
Preparative Gas Chromatography (Prep-GC): For small-scale, high-purity requirements, Prep-GC is a powerful technique. It separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The choice of column is critical; for alkene isomers, a column with some aromatic character may provide better separation.[7]
-
Azeotropic Distillation: If a suitable azeotrope-forming solvent can be identified, it may be possible to selectively remove the impurity or the product as an azeotrope.
Problem: How do I remove the unreacted starting material, 3,4-dimethyl-2-hexanol?
Answer:
The starting alcohol, 3,4-dimethyl-2-hexanol, has a significantly higher boiling point (estimated around 171°C[8]) than the desired alkene product. This large difference makes simple or fractional distillation a very effective method for separation.[4] Additionally, the polarity difference between the alcohol (polar) and the alkene (non-polar) can be exploited:
-
Liquid-Liquid Extraction: Washing the reaction mixture with water or a dilute brine solution will preferentially move the more polar alcohol into the aqueous layer, leaving the this compound in the organic layer.
-
Column Chromatography: Passing the crude product through a silica gel column will result in the non-polar alkene eluting much faster than the polar alcohol. A non-polar eluent, such as hexanes, should be used.
Problem: My NMR spectrum indicates a mixture of E/Z isomers. How can I separate them?
Answer:
The separation of geometric isomers (E/Z or cis/trans) of alkenes can be challenging due to their very similar physical properties.[9]
-
Silver Nitrate Impregnated Silica Gel Chromatography: This is a classic and effective method for separating alkene isomers. The silver ions interact with the pi-bonds of the double bond, and this interaction is often different enough between the E and Z isomers to allow for chromatographic separation.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column and a mobile phase of acetonitrile and water can be effective for separating alkene isomers.[10]
-
Preparative Gas Chromatography (Prep-GC): As mentioned previously, with the right column and conditions, Prep-GC can provide excellent resolution of isomers.[7][11]
Problem: The purification by flash chromatography is not working effectively.
Answer:
Flash chromatography is a powerful and rapid purification technique when optimized correctly.[12][13][14][15] If you are experiencing poor separation, consider the following:
-
Solvent System Selection: The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to screen for a solvent system that gives a good separation of your desired product from the impurities. For a non-polar compound like this compound, a non-polar solvent system like hexanes with a very small amount of a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.
-
Column Packing: Ensure the silica gel column is packed uniformly to avoid channeling, which leads to poor separation.
-
Loading Technique: The sample should be loaded onto the column in a minimal amount of solvent to ensure a narrow starting band.[16] If the compound is not very soluble in the chromatography eluent, consider dry loading.[16]
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling points for this compound and its potential impurities?
A1: The following table summarizes the boiling points of this compound and some potential related compounds.
| Compound | Molecular Formula | Boiling Point (°C) |
| This compound | C8H16 | 114.3 - 122[1][3] |
| 3,4-Dimethyl-2-hexanol | C8H18O | ~171[8] |
| (cis + trans)-3,4-dimethyl-3-hexene | C8H16 | 122[3] |
Q2: What is a general workflow for the purification of this compound?
A2: A general workflow is outlined in the diagram below. The specific steps will depend on the nature of the impurities in your reaction mixture.
Q3: How can I troubleshoot issues during fractional distillation?
A3: The following decision tree can help troubleshoot common issues during fractional distillation.
Experimental Protocols
Protocol: Flash Column Chromatography of this compound
-
Slurry Preparation: In a beaker, add silica gel to the chosen eluent (e.g., hexanes) to form a slurry.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica slurry into the column, gently tapping the side to ensure even packing. Allow the solvent to drain until it is just above the silica level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel using a pipette.
-
Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to push the solvent through the column.[13]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC or GC to determine which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.
-
Sample Addition: Place the crude this compound and a few boiling chips into the round-bottom flask.
-
Heating: Gently heat the flask. As the mixture boils, the vapor will rise through the fractionating column.
-
Equilibration: Allow the temperature at the top of the column to stabilize. This indicates that a state of equilibrium has been reached.
-
Distillate Collection: Slowly collect the distillate in the receiving flask, noting the temperature range over which it is collected. The initial fractions will be enriched in lower-boiling point impurities. The fraction collected at a stable temperature corresponding to the boiling point of this compound will be the purified product.
-
Analysis: Analyze the collected fractions to confirm their purity.
References
- 1. guidechem.com [guidechem.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [wap.guidechem.com]
- 4. quora.com [quora.com]
- 5. mytutor.co.uk [mytutor.co.uk]
- 6. savemyexams.com [savemyexams.com]
- 7. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chembk.com [chembk.com]
- 9. This compound | 19550-82-4 | Benchchem [benchchem.com]
- 10. 3-Hexene, 3,4-dimethyl- | SIELC Technologies [sielc.com]
- 11. vurup.sk [vurup.sk]
- 12. Chromatography [chem.rochester.edu]
- 13. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 14. chromtech.com [chromtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Kinetic vs. Thermodynamic Control in Alkene Addition Reactions
Welcome to the Technical Support Center for Addition Reactions of Substituted Alkenes. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of kinetic and thermodynamic control in their experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is yielding an unexpected ratio of regioisomers. How can I control which product is dominant?
A1: This is a classic problem of kinetic versus thermodynamic control. The dominant product is determined by the reaction conditions, primarily temperature.
-
Kinetic Control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. This product is not necessarily the most stable one. To favor the kinetic product, run the reaction at low temperatures to make the reaction essentially irreversible.[1][2][3]
-
Thermodynamic Control favors the most stable product, which is lower in overall Gibbs free energy. To achieve this, the reaction needs to be reversible. This is accomplished by running the reaction at higher temperatures , providing enough energy to overcome the activation barriers for both the forward and reverse reactions, allowing equilibrium to be established.[1][2][3]
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reaction temperature is stable and accurate. For kinetic control, use a reliable cooling bath (e.g., ice-salt, dry ice/acetone). For thermodynamic control, ensure uniform heating.
-
Analyze Reaction Time: Under kinetic control, shorter reaction times are often sufficient. For thermodynamic control, the reaction may need to be run for a longer period to ensure it has reached equilibrium.
-
Consider the Substrate: For some substrates, the energy difference between the kinetic and thermodynamic pathways may be very small, leading to product mixtures even under carefully controlled conditions. In other cases, the kinetic and thermodynamic products may be one and the same.[4]
A2: The formation of rearranged products is a strong indication that your reaction proceeds through a carbocation intermediate. Carbocations are prone to 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary carbocation). This is a common issue in reactions like hydrohalogenation or acid-catalyzed hydration.
Troubleshooting and Prevention Strategies:
-
Avoid Carbocation Intermediates: If possible, choose a reaction that does not proceed through a free carbocation. For example, for the hydration of an alkene where rearrangement is a concern, oxymercuration-demercuration is a preferable method to acid-catalyzed hydration as it proceeds via a mercurinium ion intermediate which does not typically rearrange.
-
Control Reaction Conditions: While difficult to completely prevent, running the reaction at very low temperatures can sometimes minimize rearrangements by favoring the initial nucleophilic attack on the first-formed carbocation before it has time to rearrange.
-
Use a Different Reagent: In the case of hydrobromination, adding HBr in the presence of peroxides (ROOR) switches the mechanism from an electrophilic addition (with a carbocation intermediate) to a free-radical addition, which proceeds with anti-Markovnikov regioselectivity and does not involve carbocation rearrangements.
Q3: My attempt to achieve kinetic control at low temperatures is still giving me a mixture of products. What other factors could be at play?
A3: If temperature control is not resolving the issue, consider the role of the solvent. The polarity of the solvent can influence the stability of the transition states leading to the different products.
-
Polar Solvents: Polar solvents can stabilize charged intermediates and transition states.[5][6] This can sometimes lower the activation energy for the thermodynamic pathway, making it more competitive with the kinetic pathway even at lower temperatures.
-
Non-Polar Solvents: Running the reaction in a non-polar solvent may increase the selectivity for the kinetic product by disfavoring the formation of a more charged, stabilized transition state that might lead to the thermodynamic product.
-
Ion Pairing: In some cases, particularly with hydrogen halides in non-polar solvents, a tight ion pair can form between the carbocation and the counter-ion. The proximity of the counter-ion can lead to a rapid collapse to the kinetic product before the carbocation has a chance to equilibrate or be attacked to form the thermodynamic product.[4][7]
Data Presentation: Product Ratios
The following tables summarize quantitative data for classic examples of kinetically and thermodynamically controlled reactions.
Table 1: Electrophilic Addition of HBr to 1,3-Butadiene [1][2]
| Temperature | % 1,2-Adduct (Kinetic Product) | % 1,4-Adduct (Thermodynamic Product) | Predominant Control |
| 0 °C | 71 | 29 | Kinetic |
| 40 °C | 15 | 85 | Thermodynamic |
Table 2: Electrophilic Addition of Br₂ to 1,3-Butadiene [8]
| Product | % Yield (approx.) |
| 3,4-Dibromo-1-butene (1,2-Adduct) | 50 |
| 1,4-Dibromo-2-butene (1,4-Adduct) | 50 |
Note: In this case, the product distribution is less sensitive to temperature and often results in a mixture.
Key Experimental Protocols
Protocol 1: Synthesis of the Kinetic Product - Hydrobromination of 1,3-Butadiene
This protocol is adapted from general procedures for electrophilic additions under kinetic control.
-
Setup: A three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is cooled to -80 °C using a dry ice/acetone bath.
-
Solvent and Substrate: A solution of 1,3-butadiene is prepared in a non-polar solvent such as hexane or pentane and added to the cooled reaction flask.
-
Reagent Addition: Anhydrous hydrogen bromide (HBr) gas is bubbled slowly through the solution. The reaction progress should be monitored by TLC or GC.
-
Quenching: Once the starting material is consumed, the reaction is quenched by adding a cold, dilute solution of sodium bicarbonate.
-
Workup and Isolation: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure at low temperature. The product should be purified quickly, for example by low-temperature chromatography, to prevent isomerization to the thermodynamic product.
Protocol 2: Synthesis of the Thermodynamic Product - Hydrobromination of 1,3-Butadiene
This protocol is adapted from general procedures for electrophilic additions under thermodynamic control.
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Solvent and Substrate: A solution of 1,3-butadiene is prepared in a suitable solvent (a non-polar solvent can still be used).
-
Reagent Addition: Anhydrous hydrogen bromide (HBr) is added to the solution.
-
Reaction Conditions: The mixture is warmed to a temperature that allows for equilibrium to be established (e.g., 40 °C) and stirred for several hours.[1] The reaction should be monitored until the product ratio is stable.
-
Workup and Isolation: The reaction is cooled to room temperature and then worked up as described in Protocol 1. The solvent is removed under reduced pressure, and the product can be purified by distillation or chromatography.
Visualizations
Below are diagrams to help visualize the concepts of kinetic vs. thermodynamic control and the associated experimental workflows.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis | Journal of Chemistry [ajpojournals.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. organic chemistry - Addition of hydrogen bromide to 1,3-butadiene: thermodynamic and kinetic control - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Challenges in the gas chromatography separation of alkene constitutional isomers
Welcome to our dedicated technical support center for the gas chromatographic analysis of alkene constitutional isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common separation challenges.
Troubleshooting Guides
This section addresses specific problems you may encounter during the GC separation of alkene constitutional isomers.
Problem: Co-elution or Poor Resolution of Isomers
Symptoms:
-
Alkene isomers are not separated and appear as a single peak.
-
Peaks for different isomers significantly overlap, making quantification difficult.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | Alkenes are polarizable molecules due to their double bonds. A non-polar stationary phase will primarily separate based on boiling point, which is often very similar for constitutional isomers. Solution: Switch to a more polar or highly polar capillary column. Phases with phenyl or cyano functional groups, or polyethylene glycol (PEG) phases like Carbowax, can provide better selectivity through dipole-dipole and π-π interactions.[1][2][3] |
| Suboptimal Temperature Program | An isothermal method may not provide sufficient separation for complex isomer mixtures. A fast temperature ramp can also lead to co-elution. Solution: Develop a temperature program. Start with a low initial oven temperature (e.g., 35–40 °C) and a slow ramp rate (e.g., 2-5 °C/min) to enhance the separation of early-eluting isomers.[4][5][6] An initial hold time can also improve the resolution of volatile isomers. |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas affects column efficiency. If the flow is too high or too low, peak broadening can occur, leading to poor resolution. Solution: Optimize the carrier gas flow rate (or linear velocity). Consult your GC system's manual for recommended optimal flow rates for your column dimensions and carrier gas type (Helium, Hydrogen, or Nitrogen).[7][8] |
| Column Overloading | Injecting too much sample can saturate the stationary phase, leading to peak fronting and poor resolution. Solution: Reduce the injection volume or dilute the sample. |
Problem: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the peak maximum towards longer retention times.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Active Sites in the System | Exposed silanol groups in the injector liner, column, or connections can interact with the double bonds of alkenes, causing peak tailing. Solution: Use a deactivated liner and ensure all fittings are clean and properly installed. Conditioning the column according to the manufacturer's instructions is also crucial.[9][10] |
| Column Contamination | Non-volatile residues from previous injections can create active sites. Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants.[11] If tailing persists, trimming the first few centimeters of the column may be necessary. |
| Improper Column Installation | If the column is installed too low in the injector or detector, it can create dead volume, leading to peak tailing. Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[9] |
Problem: Peak Splitting or "Shoulders"
Symptoms:
-
A single compound appears as two or more merged peaks or as a main peak with a "shoulder."
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Improper Injection Technique | A slow or inconsistent injection can cause the sample to vaporize unevenly, leading to a split peak. Solution: Use an autosampler for reproducible injections. If injecting manually, ensure a fast and smooth plunger depression. |
| Inlet Issues | A partially blocked injector liner or a leaky septum can cause sample backflash and peak splitting.[12] Solution: Replace the septum and inspect the liner for contamination or blockages. Ensure the injection volume is appropriate for the liner volume and inlet temperature. |
| Column Issues | A poorly cut column end can disrupt the sample band as it enters the column. Solution: Ensure the column is cut cleanly and perpendicularly with a ceramic wafer or other appropriate tool.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for separating alkene constitutional isomers?
A1: Highly polar capillary columns are generally recommended for separating alkene constitutional isomers.[1] The stationary phase should be able to interact with the polarizable double bonds of the alkenes. Good choices include:
-
Wax-type columns (e.g., Carbowax, PEG): These are highly polar and provide good selectivity for many alkene isomers.[13]
-
Cyano-containing phases: These offer intermediate to high polarity and are effective for separating isomers with differing polarity.
-
Phenyl-substituted phases: These provide selectivity based on π-π interactions with the alkene double bonds.[2]
Q2: How do I develop an effective temperature program for my alkene isomer separation?
A2: A good starting point for developing a temperature program is to use a "scouting gradient."[4]
-
Initial Temperature: Start at a low temperature, such as 40°C, to ensure trapping of volatile isomers at the head of the column.
-
Initial Hold: An initial hold time of 1-2 minutes can improve the resolution of early eluting peaks.
-
Ramp Rate: Begin with a moderate ramp rate, for instance, 10°C/min.[4] If resolution is poor, try a slower ramp rate (e.g., 2-5°C/min). The optimal ramp rate is often around 10°C per column void time.[5]
-
Final Temperature: The final temperature should be high enough to elute all components of interest but should not exceed the column's maximum operating temperature.
-
Final Hold: A final hold ensures that all compounds have eluted and the column is clean for the next injection.
Q3: Which carrier gas should I use: Helium, Hydrogen, or Nitrogen?
A3: The choice of carrier gas impacts both analysis speed and column efficiency.
-
Hydrogen provides the best efficiency at high linear velocities, allowing for faster analysis times without a significant loss of resolution. It is also more readily available and less expensive than Helium.[7]
-
Helium is a good all-around carrier gas, offering good efficiency and being compatible with most detectors, including mass spectrometers.[7][8]
-
Nitrogen is the least expensive option but provides optimal efficiency at much lower linear velocities, resulting in longer analysis times.[7]
| Carrier Gas | Optimal Linear Velocity (approx.) | Relative Efficiency | Key Considerations |
| Hydrogen (H₂) | ~40 cm/s | High | Fastest analysis, potential for reaction with unsaturated compounds at high temperatures.[14] |
| Helium (He) | ~25 cm/s | Good | Inert, good for MS detectors, supply can be variable and expensive.[7] |
| Nitrogen (N₂) | ~12 cm/s | Lower | Slower analysis times, inexpensive and readily available.[7] |
Q4: My baseline is drifting upwards during the temperature program. What could be the cause?
A4: An upward drifting baseline is often due to column bleed, where the stationary phase degrades at higher temperatures.[15]
-
Ensure proper column conditioning: A new column should be conditioned according to the manufacturer's instructions to remove any volatile contaminants.
-
Check for oxygen leaks: Oxygen in the carrier gas can accelerate stationary phase degradation.[15] Perform a leak check on your system.
-
Use high-purity gas: Ensure your carrier gas is of high purity and that gas traps are functioning correctly.
-
Do not exceed the column's maximum temperature limit.
Experimental Protocols & Visualizations
Protocol: General Method Development for Alkene Isomer Separation
-
Column Selection: Choose a highly polar capillary column (e.g., DB-WAX, ZB-WAX, or equivalent) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector and Detector Setup:
-
Set the injector temperature to 250°C.
-
Use a split injection with a split ratio of 50:1 to avoid column overloading.
-
Set the Flame Ionization Detector (FID) temperature to 250°C.
-
-
Carrier Gas: Use Helium with a constant flow rate of 1.0 mL/min.
-
Scouting Temperature Program:
-
Initial oven temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 240°C.
-
Final hold: Hold at 240°C for 5 minutes.
-
-
Analysis and Optimization:
-
Inject a standard mixture of the alkene isomers.
-
Based on the resulting chromatogram, adjust the temperature program. If peaks are co-eluting, decrease the ramp rate. If early peaks are poorly resolved, increase the initial hold time or decrease the initial temperature.
-
Diagrams
Caption: Troubleshooting workflow for poor alkene isomer separation.
References
- 1. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 7. gcms.cz [gcms.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Troubleshooting GC Columns: Common Issues & Solutions [phenomenex.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Stability comparison between cis and trans isomers of 3,4-Dimethyl-2-hexene
In the realm of organic chemistry, the spatial arrangement of atoms within a molecule, known as stereoisomerism, can profoundly influence its physical and chemical properties. A key example of this is the cis-trans (or geometric) isomerism observed in alkenes. This guide provides a comparative analysis of the stability of cis- and trans-3,4-dimethyl-2-hexene, offering insights grounded in structural chemistry and supported by analogous experimental data for researchers, scientists, and professionals in drug development.
The Foundation of Alkene Stability: Steric Hindrance
The core principle governing the relative stability of cis and trans isomers is steric hindrance. In cis isomers, the substituent groups on the double-bonded carbons are located on the same side of the double bond. This proximity can lead to repulsive interactions between the electron clouds of these groups, creating steric strain and raising the molecule's overall energy. Conversely, in trans isomers, the substituent groups are on opposite sides, minimizing these repulsive forces and resulting in a more stable, lower-energy conformation.[1][2]
For 3,4-dimethyl-2-hexene, the cis isomer experiences significant steric hindrance between the methyl group on carbon-2 and the ethyl group on carbon-4, which are forced into close proximity. The trans isomer, by placing these groups on opposite sides of the double bond, alleviates this strain, leading to a more stable molecule.
Visualizing Steric Interactions
The logical relationship between isomer structure and stability, mediated by steric hindrance, can be visualized as follows:
Caption: Steric hindrance in cis and trans isomers.
Quantifying Stability: The Role of Heat of Hydrogenation
The relative stability of alkene isomers can be experimentally quantified by measuring their heat of hydrogenation (ΔH°hydrog). This is the enthalpy change that occurs when an alkene is hydrogenated to its corresponding alkane. A more stable alkene, being at a lower energy state, will release less heat upon hydrogenation, resulting in a less negative ΔH°hydrog.[3]
Table 1: Analogous Experimental Data for Alkene Isomer Stability
| Alkene Isomer | Heat of Hydrogenation (ΔH°hydrog) | Relative Stability |
| cis-2-Butene | -119 kJ/mol[3] | Less Stable |
| trans-2-Butene | -115 kJ/mol[3] | More Stable |
Based on these principles and analogous data, it is predicted that trans-3,4-dimethyl-2-hexene is more stable than cis-3,4-dimethyl-2-hexene. The energy difference is expected to be in the range of 4-8 kJ/mol due to the steric interaction between the methyl and ethyl groups in the cis isomer.
Experimental Protocol: Determining Heat of Hydrogenation via Calorimetry
The heat of hydrogenation is determined using a technique called calorimetry, which measures the heat flow of a chemical reaction.[4]
Objective: To measure and compare the heat of hydrogenation of cis- and trans-3,4-dimethyl-2-hexene.
Materials:
-
A high-precision calorimeter
-
A solution of the alkene isomer (cis or trans-3,4-dimethyl-2-hexene) in a suitable solvent (e.g., ethanol)
-
Hydrogen gas (H₂)
-
A hydrogenation catalyst (e.g., platinum on carbon, Pd/C)
-
Temperature probe
-
Stirring mechanism
Experimental Workflow:
Caption: Workflow for calorimetric determination of heat of hydrogenation.
Procedure:
-
Calorimeter Calibration: The heat capacity of the calorimeter (Ccalorimeter) must be determined by a separate experiment, for example, by measuring the temperature change upon adding a known amount of heat.
-
Reaction Setup: A precise volume of the solvent and a catalytic amount of the hydrogenation catalyst are placed in the calorimeter. The system is allowed to equilibrate thermally.
-
Initiation: A known mass of the alkene isomer is added to the calorimeter. The vessel is then charged with hydrogen gas to initiate the hydrogenation reaction.
-
Data Acquisition: The temperature of the solution is continuously monitored and recorded. The reaction is considered complete when the temperature stabilizes at a maximum value.
-
Calculations: The heat released by the reaction (q) is calculated using the formula: q = (Ccalorimeter + Csolution) * ΔT, where Csolution is the heat capacity of the solution and ΔT is the change in temperature (Tfinal - Tinitial).
-
Molar Enthalpy: The molar enthalpy of hydrogenation is then calculated by dividing the heat released by the number of moles of the alkene used. The sign is negative as the reaction is exothermic.
-
Comparison: The procedure is repeated for the other isomer. The isomer with the less negative heat of hydrogenation is the more stable one.
Conclusion
The stability of alkene isomers is a critical factor in determining their reactivity and suitability for various applications, including as intermediates in drug synthesis. Based on the fundamental principle of minimizing steric hindrance, trans-3,4-dimethyl-2-hexene is predicted to be more stable than its cis counterpart. This increased stability corresponds to a lower potential energy and a less exothermic heat of hydrogenation. While direct experimental values for these specific isomers are elusive, the principles outlined and data from analogous compounds provide a robust framework for understanding and predicting their relative stabilities. The detailed experimental protocol for calorimetry offers a clear path for the empirical determination of these values, which can be crucial for optimizing reaction pathways and understanding molecular behavior.
References
Gas chromatography-mass spectrometry (GC-MS) analysis to differentiate hexene isomers
For researchers, scientists, and professionals in drug development, the accurate identification of isomers is critical, as minute structural differences can lead to significant variations in chemical and physiological properties. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the differentiation of hexene (C6H12) isomers, supported by experimental data and detailed protocols.
Hexene comprises numerous structural and geometric isomers, each presenting a unique challenge for analytical separation and identification. Gas Chromatography (GC) serves as a powerful tool for separating these isomers based on differences in their boiling points and interactions with the GC column's stationary phase. Subsequent analysis by Mass Spectrometry (MS) provides fragmentation patterns that act as molecular fingerprints, enabling definitive identification.
Chromatographic Separation of Hexene Isomers
The successful separation of hexene isomers is highly dependent on the choice of the GC column's stationary phase. Non-polar stationary phases, such as those with polydimethylsiloxane, separate compounds primarily based on their boiling points. More polar phases, like those containing polyethylene glycol (e.g., Carbowax) or specialized phases like the Agilent J&W CP-Select 624 Hexane column, can offer enhanced selectivity for isomers with differing polarities, such as cis-trans isomers.
Retention indices, such as the Kovats Retention Index, provide a standardized measure for comparing the retention behavior of compounds across different systems. The following table summarizes the reported Kovats retention indices for several hexene isomers on standard non-polar and polar stationary phases.
| Isomer | Stationary Phase | Kovats Retention Index |
| 1-Hexene | Standard Non-Polar | 590 |
| trans-2-Hexene | Standard Non-Polar | 604 |
| cis-2-Hexene | Standard Non-Polar | 613 |
| trans-3-Hexene | Standard Non-Polar | 607 |
| cis-3-Hexene | Standard Non-Polar | 613 |
| 1-Hexene | Standard Polar | 648 |
| trans-2-Hexene | Standard Polar | 663 |
Note: Retention indices are approximate and can vary with experimental conditions.
Mass Spectrometric Differentiation
While some isomers can be baseline separated by gas chromatography, co-elution can occur, especially in complex mixtures. In such cases, mass spectrometry is indispensable for differentiation. Although many isomers of hexene will have the same molecular ion peak at m/z 84, their fragmentation patterns upon electron ionization can be distinct.
The fragmentation of alkenes is often characterized by allylic cleavage, which leads to the formation of resonance-stabilized cations. The position of the double bond and the branching of the carbon chain influence the relative abundance of these fragments. For instance, the mass spectrum of 1-hexene is characterized by a prominent peak at m/z 41, corresponding to the allyl cation.
The following table provides a comparison of the major mass spectral fragments and their relative intensities for common hexene isomers.
| Isomer | Molecular Ion (m/z 84) Relative Intensity (%) | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Intensities (%) |
| 1-Hexene | 15 | 41 | 27 (60), 29 (35), 41 (100), 56 (40), 84 (15) |
| trans-2-Hexene | 20 | 55 | 27 (45), 29 (20), 39 (50), 41 (60), 55 (100), 69 (30), 84 (20) |
| cis-2-Hexene | 18 | 55 | 27 (40), 29 (18), 39 (45), 41 (55), 55 (100), 69 (28), 84 (18) |
| trans-3-Hexene | 25 | 56 | 27 (30), 29 (40), 41 (50), 56 (100), 84 (25) |
| cis-3-Hexene | 22 | 56 | 27 (28), 29 (38), 41 (48), 56 (100), 84 (22) |
Data compiled from the NIST Mass Spectrometry Data Center. Relative intensities are approximate.
Experimental Protocols
Below are representative experimental protocols for the GC-MS analysis of hexene isomers.
Protocol 1: General Screening on a Non-Polar Column
-
Gas Chromatograph: Agilent 7890A GC or equivalent.
-
Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 5°C/min to 150°C.
-
-
Injector: Split/splitless injector at 250°C, split ratio 50:1.
-
Injection Volume: 1 µL.
-
Mass Spectrometer: Agilent 5975C MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 25-150.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
Protocol 2: Enhanced Separation of Cis/Trans Isomers on a Polar Column
-
Gas Chromatograph: As in Protocol 1.
-
Column: Agilent J&W CP-Select 624 Hexane (30 m x 0.32 mm ID, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 10 minutes.
-
Ramp: 10°C/min to 200°C.
-
-
Injector and MS conditions: As in Protocol 1.
Experimental Workflow
The logical flow of a GC-MS analysis for hexene isomer differentiation is depicted in the following diagram.
Caption: Workflow for the differentiation of hexene isomers using GC-MS.
Conclusion
The differentiation of hexene isomers by GC-MS is a robust and reliable method. The selection of an appropriate GC column is paramount for achieving chromatographic separation, with polar columns offering advantages for resolving cis/trans isomers. Mass spectrometry provides the necessary confirmatory data through the analysis of distinct fragmentation patterns, even in cases of co-elution. By employing the detailed protocols and understanding the principles outlined in this guide, researchers can confidently identify and differentiate hexene isomers in their samples.
A Comparative Analysis of the Reactivity of 3,4-Dimethyl-2-hexene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 3,4-Dimethyl-2-hexene with other representative hexene isomers. The information presented herein is curated to assist researchers in understanding the nuanced differences in chemical behavior that arise from structural variations in these alkenes. This document summarizes key quantitative data, details experimental protocols for reactivity assessment, and visualizes reaction pathways to facilitate a deeper understanding of the underlying chemical principles.
Introduction to Alkene Reactivity
The reactivity of alkenes is primarily governed by the electron-rich carbon-carbon double bond, which readily participates in addition reactions. The rate and regioselectivity of these reactions are influenced by several factors, including the stability of the alkene, the stability of reaction intermediates (such as carbocations), and steric hindrance around the double bond. In this guide, we will explore these factors through the lens of several key reactions: hydrogenation, halogenation, hydroboration-oxidation, and acid-catalyzed hydration.
Data Presentation: Comparative Reactivity of Hexene Isomers
The following tables summarize the expected relative reactivity and relevant quantitative data for this compound and a selection of other hexene isomers. It is important to note that direct experimental kinetic data for all these isomers under identical conditions is not always available in the literature. Therefore, some of the relative reactivity values are estimates based on established principles of organic chemistry, such as alkene stability and carbocation stability.
Table 1: Relative Stability and Heat of Hydrogenation of Selected Hexene Isomers
| Alkene Isomer | Structure | Degree of Substitution | Relative Stability | Estimated Heat of Hydrogenation (kJ/mol) |
| 1-Hexene | CH₂=CH(CH₂)₃CH₃ | Monosubstituted | Least Stable | ~ -126 |
| (E)-2-Hexene | CH₃CH=CH(CH₂)₂CH₃ | Disubstituted | More Stable | ~ -115 |
| 2-Methyl-1-pentene | CH₂=C(CH₃)(CH₂)₂CH₃ | Disubstituted | More Stable | ~ -118 |
| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | Tetrasubstituted | Most Stable | ~ -111 |
| This compound | CH₃CH=C(CH₃)CH(CH₃)CH₂CH₃ | Trisubstituted | Very Stable | ~ -113 |
Note: Heat of hydrogenation is an indicator of alkene stability; more stable alkenes release less heat upon hydrogenation.
Table 2: Estimated Relative Rates of Electrophilic Bromination
| Alkene Isomer | Structure | Intermediate Carbocation Stability | Estimated Relative Rate (1-Hexene = 1) |
| 1-Hexene | CH₂=CH(CH₂)₃CH₃ | Secondary | 1 |
| (E)-2-Hexene | CH₃CH=CH(CH₂)₂CH₃ | Secondary | ~10 |
| 2-Methyl-1-pentene | CH₂=C(CH₃)(CH₂)₂CH₃ | Tertiary | ~100 |
| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | Tertiary | ~1000 |
| This compound | CH₃CH=C(CH₃)CH(CH₃)CH₂CH₃ | Tertiary | ~500 |
Note: Reactivity in electrophilic addition is largely governed by the stability of the carbocation intermediate formed. More substituted carbocations are more stable.
Table 3: Estimated Relative Rates of Acid-Catalyzed Hydration
| Alkene Isomer | Structure | Intermediate Carbocation Stability | Estimated Relative Rate (1-Hexene = 1) |
| 1-Hexene | CH₂=CH(CH₂)₃CH₃ | Secondary | 1 |
| (E)-2-Hexene | CH₃CH=CH(CH₂)₂CH₃ | Secondary | ~10 |
| 2-Methyl-1-pentene | CH₂=C(CH₃)(CH₂)₂CH₃ | Tertiary | ~100 |
| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | Tertiary | ~1000 |
| This compound | CH₃CH=C(CH₃)CH(CH₃)CH₂CH₃ | Tertiary | ~500 |
Note: Similar to bromination, the rate of acid-catalyzed hydration is dependent on the stability of the carbocation intermediate.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the reactivity of this compound and its isomers.
Competitive Hydrogenation
Objective: To determine the relative rates of hydrogenation of a mixture of hexene isomers.
Materials:
-
A mixture of known quantities of this compound and other hexene isomers (e.g., 1-hexene, (E)-2-hexene).
-
Palladium on carbon (Pd/C) catalyst (10% w/w).
-
Ethanol (solvent).
-
Hydrogen gas (H₂).
-
Parr hydrogenation apparatus or a similar setup.
-
Gas chromatograph (GC) with a suitable column (e.g., non-polar capillary column).
Procedure:
-
Prepare a standard solution containing accurately weighed amounts of the hexene isomers in ethanol.
-
Analyze an aliquot of this initial mixture by GC to determine the initial ratio of the isomers.
-
In a high-pressure reaction vessel, combine a known volume of the standard solution with a catalytic amount of Pd/C.
-
Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas to a set pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
At regular time intervals (e.g., 15, 30, 60, and 120 minutes), carefully withdraw a small aliquot of the reaction mixture.
-
Immediately filter the aliquot through a short plug of silica gel to remove the catalyst.
-
Analyze each aliquot by GC to determine the ratio of the remaining unreacted hexene isomers.
-
Plot the natural logarithm of the concentration of each isomer against time. The slope of the resulting line will be proportional to the rate constant for the hydrogenation of that isomer.
-
The relative rates can be determined by comparing the slopes for the different isomers.
Competitive Bromination
Objective: To determine the relative rates of electrophilic bromination of a mixture of hexene isomers.
Materials:
-
A mixture of known quantities of this compound and other hexene isomers.
-
A solution of bromine (Br₂) in an inert solvent (e.g., dichloromethane, CH₂Cl₂).
-
Dichloromethane (solvent).
-
Gas chromatograph (GC) with a suitable column.
Procedure:
-
Prepare a standard solution containing accurately weighed amounts of the hexene isomers in dichloromethane.
-
Analyze an aliquot of this initial mixture by GC to determine the initial ratio of the isomers.
-
In a reaction flask protected from light, dissolve a known amount of the hexene isomer mixture in dichloromethane.
-
Slowly add a solution of bromine in dichloromethane dropwise while stirring. The amount of bromine should be substoichiometric to the total amount of alkenes to ensure that not all the alkenes react.
-
Allow the reaction to proceed for a set amount of time (e.g., 10 minutes) at a constant temperature (e.g., 0 °C).
-
Quench the reaction by adding a solution of sodium thiosulfate to consume any remaining bromine.
-
Wash the organic layer with water and dry it over anhydrous sodium sulfate.
-
Analyze the final mixture by GC to determine the ratio of the remaining unreacted hexene isomers.
-
The relative rates of reaction can be calculated from the relative consumption of each isomer. The isomer that has reacted to a greater extent is the more reactive one.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparison of alkene reactivity.
Caption: Mechanism of Catalytic Hydrogenation.
Caption: General Pathway for Electrophilic Addition.
Caption: Workflow for Competitive Reactivity Studies.
Conclusion
The reactivity of this compound is largely dictated by its trisubstituted nature. In electrophilic addition reactions, it is expected to be significantly more reactive than less substituted isomers like 1-hexene and 2-hexene due to the formation of a stable tertiary carbocation intermediate. However, its reactivity may be slightly attenuated compared to a tetrasubstituted alkene like 2,3-dimethyl-2-butene due to steric factors. In hydrogenation, which is sensitive to both electronic and steric effects, this compound, being a relatively stable alkene, is expected to react slower than less stable, less substituted isomers. The provided experimental protocols offer a framework for quantifying these differences in a laboratory setting. This guide serves as a foundational resource for researchers aiming to leverage the specific reactivity profiles of this compound and its isomers in various applications.
Validating the Structure of 3,4-Dimethyl-2-hexene: A 2D NMR Comparison Guide
Introduction: Unambiguous structure elucidation is a cornerstone of chemical research and development. For a molecule like 3,4-dimethyl-2-hexene, which contains multiple methyl groups and stereoisomeric possibilities, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy may not suffice to resolve all structural details. This guide compares the application of three powerful two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—to confidently validate the molecular structure of this compound.
Predicted NMR Data for this compound
To effectively utilize 2D NMR, we must first predict the chemical shifts in the 1D proton (¹H) and carbon (¹³C) spectra. The predicted data, based on established chemical shift ranges for similar chemical environments, are crucial for assigning the correlations observed in the 2D spectra.[1][2] The numbering convention used for the assignments is shown in Figure 1.
Figure 1. Structure and atom numbering for this compound.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H1 | ~1.7 | Doublet (d) | 3H |
| H2 | ~5.4 | Quartet (q) | 1H |
| H3a | ~1.6 | Singlet (s) | 3H |
| H4 | ~2.1 | Multiplet (m) | 1H |
| H4a | ~1.0 | Doublet (d) | 3H |
| H5 | ~1.4 | Multiplet (m) | 2H |
| H6 | ~0.9 | Triplet (t) | 3H |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 | ~18 |
| C2 | ~125 |
| C3 | ~135 (Quaternary) |
| C4 | ~40 |
| C5 | ~29 |
| C6 | ~12 |
| C3a | ~15 |
| C4a | ~20 |
Experimental and Data Analysis Workflow
The validation process follows a logical sequence of experiments and data interpretation. Each step builds upon the last, culminating in a fully confirmed structure.
References
A Spectroscopic Showdown: Differentiating 3,4-Dimethyl-2-hexene and 2,3-Dimethyl-2-hexene
In the realm of organic chemistry, distinguishing between structural isomers is a fundamental challenge that necessitates a multi-faceted analytical approach. This guide provides a comparative analysis of 3,4-Dimethyl-2-hexene and 2,3-Dimethyl-2-hexene, two alkenes with the same molecular formula (C₈H₁₆) but distinct structural arrangements.[1][2][3][4] By examining their spectroscopic signatures through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), researchers and drug development professionals can unequivocally identify and characterize these compounds.
Molecular Structures at a Glance
The key difference between the two isomers lies in the placement of the methyl groups and the double bond along the hexane chain. In this compound, the double bond is located between the second and third carbon atoms, with methyl groups attached to the third and fourth carbons. Conversely, 2,3-Dimethyl-2-hexene features a double bond between the second and third carbons, with both methyl groups attached to the second and third carbons respectively.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 2,3-Dimethyl-2-hexene, providing a quantitative basis for their differentiation.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~5.3 | Quartet | 1H | =CH- |
| ~2.0 | Multiplet | 1H | -CH(CH₃)- | |
| ~1.6 | Doublet | 3H | =C(CH₃)-CH- | |
| ~1.5 | Singlet | 3H | =C-CH₃ | |
| ~1.3 | Multiplet | 2H | -CH₂-CH₃ | |
| ~0.9 | Triplet | 3H | -CH₂-CH₃ | |
| ~0.8 | Doublet | 3H | -CH(CH₃)- | |
| 2,3-Dimethyl-2-hexene | ~1.9 | Quartet | 2H | -CH₂-CH₃ |
| ~1.6 | Singlet | 9H | =C(CH₃)₂ and =C-CH₃ | |
| ~0.9 | Triplet | 3H | -CH₂-CH₃ |
Note: Predicted data based on typical chemical shift values for similar structures. Precise values may vary based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm |
| This compound | ~135, ~125, ~40, ~30, ~25, ~20, ~15, ~12 |
| 2,3-Dimethyl-2-hexene | ~130, ~125, ~30, ~25, ~20 (multiple), ~15 |
Note: Approximate chemical shifts obtained from spectral databases.[1][5]
Table 3: IR Spectral Data
| Compound | Absorption Band (cm⁻¹) | Functional Group |
| This compound | ~3000-2850, ~1670, ~1460, ~1375 | C-H stretch (alkane), C=C stretch (alkene), C-H bend (alkane), C-H bend (alkane) |
| 2,3-Dimethyl-2-hexene | ~3000-2850, ~1675, ~1450, ~1370 | C-H stretch (alkane), C=C stretch (alkene), C-H bend (alkane), C-H bend (alkane) |
Note: Characteristic absorption bands for alkenes.[6][7]
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) m/z | Major Fragment Ions m/z |
| This compound | 112 | 83, 55, 41 |
| 2,3-Dimethyl-2-hexene | 112 | 83, 55, 41 |
Note: Fragmentation patterns can be very similar for isomers and may require high-resolution mass spectrometry for differentiation.[2]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the carbon frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the protons to collapse the C-H coupling, resulting in single sharp peaks for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Process the spectrum similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample-loaded plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification before analysis.
-
Ionization: Employ electron ionization (EI) as the standard method. In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
Visualization of the Analytical Workflow
The logical relationship between the isomeric compounds and the spectroscopic techniques used for their differentiation is illustrated in the following diagram.
Caption: Workflow for the spectroscopic comparison of isomers.
By employing this comprehensive spectroscopic approach, researchers can confidently distinguish between this compound and 2,3-Dimethyl-2-hexene, ensuring the correct identification and use of these compounds in their scientific endeavors.
References
- 1. 2,3-Dimethyl-2-hexene | C8H16 | CID 23528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C8H16 | CID 137502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. (2E)-3,4-Dimethyl-2-hexene | C8H16 | CID 11007854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound [webbook.nist.gov]
- 7. 2-Hexene, 2,3-dimethyl- [webbook.nist.gov]
A Comparative Analysis of Heat of Hydrogenation in Substituted Hexene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the heat of hydrogenation for various substituted hexene isomers. The stability of an alkene is a critical factor in organic synthesis and drug development, as it influences reaction rates, product distributions, and the overall energetic profile of a molecule. The heat of hydrogenation serves as a reliable experimental measure of alkene stability, with lower values indicating greater stability. This document summarizes key experimental data, outlines a detailed methodology for its measurement, and provides a visual representation of the underlying thermodynamic principles.
Data Presentation: Heats of Hydrogenation of Substituted Hexene Isomers
The following table summarizes the experimentally determined heats of hydrogenation for a series of substituted hexene isomers. These values are crucial for understanding the thermodynamic stability associated with different substitution patterns and stereochemistry of the carbon-carbon double bond.
| Alkene Isomer | Structure | Degree of Substitution | Heat of Hydrogenation (kcal/mol)[1][2][3] | Heat of Hydrogenation (kJ/mol)[1][4][5][6] |
| 1-Hexene | CH₂=CH(CH₂)₃CH₃ | Monosubstituted | -29.8 to -30.1 | -125.0 to -126 |
| (E)-2-Hexene | CH₃CH=CH(CH₂)₂CH₃ (trans) | Disubstituted | -27.3 to -27.7 | -116.1 |
| (Z)-2-Hexene | CH₃CH=CH(CH₂)₂CH₃ (cis) | Disubstituted | -28.3 to -28.5 | -119.5 |
| 2-Methyl-1-pentene | CH₂=C(CH₃)(CH₂)₂CH₃ | Disubstituted | -27.8 | -116.3 |
| 3-Methyl-1-pentene | CH₂=CHCH(CH₃)CH₂CH₃ | Monosubstituted | -30.1 | -126.3 |
| 4-Methyl-1-pentene | CH₂=CHCH₂CH(CH₃)₂ | Monosubstituted | Not explicitly found | Not explicitly found |
| 2-Methyl-2-pentene | CH₃C(CH₃)=CHCH₂CH₃ | Trisubstituted | -26.6 | -111.6 |
| (E)-3-Methyl-2-pentene | CH₃CH=C(CH₃)CH₂CH₃ (trans) | Trisubstituted | -26.3 | -110.1 |
| (Z)-3-Methyl-2-pentene | CH₃CH=C(CH₃)CH₂CH₃ (cis) | Trisubstituted | -26.4 | -110.6 |
| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | Tetrasubstituted | -26.3 | -110.4 |
Experimental Protocols: Measuring the Heat of Hydrogenation
The heat of hydrogenation is determined experimentally using calorimetry. The following protocol outlines the key steps for the catalytic hydrogenation of a liquid alkene and the subsequent measurement of the heat evolved.
Objective: To measure the enthalpy change (heat of hydrogenation) for the catalytic hydrogenation of a substituted hexene isomer.
Materials:
-
Substituted hexene isomer (e.g., 1-hexene)
-
Palladium on carbon (Pd/C) catalyst (5% or 10%)
-
High-purity hydrogen gas
-
Solvent (e.g., ethanol or acetic acid)
-
A high-precision calorimeter (e.g., a bomb calorimeter or a reaction calorimeter)
-
Hydrogenation vessel (Parr apparatus or a similar high-pressure reactor)
-
Thermometer or temperature probe with high resolution
-
Stirring mechanism (magnetic stirrer or mechanical stirrer)
Procedure:
-
Calorimeter Calibration:
-
The heat capacity of the calorimeter must be determined accurately. This is typically done by a standard reaction with a known enthalpy change or by electrical calibration.
-
For chemical calibration, a reaction such as the neutralization of a strong acid and a strong base can be used.
-
For electrical calibration, a known amount of electrical energy is supplied to the calorimeter, and the resulting temperature change is measured.
-
-
Sample Preparation:
-
A precise mass of the hexene isomer is weighed and dissolved in a suitable solvent. The solvent should be inert under the hydrogenation conditions.
-
A catalytic amount of Pd/C is weighed and added to the solution. The catalyst is typically used in a 1-5 mol% ratio relative to the alkene.
-
-
Hydrogenation Reaction:
-
The solution containing the alkene and catalyst is placed in the hydrogenation vessel, which is then sealed.
-
The vessel is connected to the calorimeter and the hydrogen gas supply.
-
The system is purged with hydrogen gas to remove any air.
-
The initial temperature of the calorimeter and its contents is recorded once thermal equilibrium is reached.
-
The vessel is pressurized with hydrogen gas to a predetermined pressure (e.g., 1-4 atm).
-
Stirring is initiated to ensure good mixing of the reactants and catalyst.
-
-
Data Acquisition:
-
The temperature of the calorimeter is monitored and recorded at regular intervals as the exothermic hydrogenation reaction proceeds.
-
The reaction is considered complete when the temperature of the calorimeter stops rising and begins to cool.
-
The maximum temperature reached is recorded.
-
-
Calculation of Heat of Hydrogenation:
-
The total heat evolved (q_total) during the reaction is calculated using the formula: q_total = C_cal * ΔT where C_cal is the heat capacity of the calorimeter and ΔT is the change in temperature (T_final - T_initial).
-
The number of moles of the hexene isomer is calculated from its initial mass.
-
The molar heat of hydrogenation (ΔH_hydrog) is then calculated by dividing the total heat evolved by the number of moles of the alkene: ΔH_hydrog = -q_total / n_alkene The negative sign indicates that the reaction is exothermic.
-
Visualization of Thermodynamic Relationships
The following diagram illustrates the relationship between the structure of different hexene isomers, their relative potential energy (stability), and their corresponding heats of hydrogenation. All isomers are hydrogenated to the same alkane product, n-hexane.
Conclusion
The heat of hydrogenation is a powerful tool for quantifying the relative stabilities of alkene isomers. The provided data clearly demonstrates that alkene stability increases with increasing substitution of the double bond and that trans isomers are generally more stable than their corresponding cis isomers due to reduced steric strain. Specifically, the tetrasubstituted 2,3-dimethyl-2-butene is the most stable of the hexene isomers listed, exhibiting the lowest heat of hydrogenation. Conversely, the monosubstituted 1-hexene and 3-methyl-1-pentene are among the least stable, releasing the most heat upon hydrogenation.
For researchers in organic synthesis and drug development, a thorough understanding of these thermodynamic principles is essential for predicting reaction outcomes, optimizing reaction conditions, and designing molecules with desired energetic properties. The experimental protocol provided offers a robust framework for obtaining reliable heat of hydrogenation data, enabling the quantitative comparison of alkene stabilities in various molecular contexts.
References
A Comparative Guide to the Analysis of Racemates and Enantiomers in Chiral Alkene Synthesis
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis of chiral alkenes, which are pivotal intermediates in pharmaceuticals and fine chemicals. The differential biological activity of enantiomers necessitates robust analytical methodologies to quantify their relative abundance. This guide provides a comprehensive comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Techniques for Chiral Alkene Analysis
The choice of analytical technique for resolving and quantifying enantiomers of chiral alkenes depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation. The following table summarizes and compares the performance of the most common methods.
| Technique | Principle | Typical Resolution (Rs) | Limit of Detection (LOD) | Analysis Time | Advantages | Limitations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP).[1][2] | > 1.5 | ng - µg range | 10 - 30 min | Wide applicability, high resolution, robust.[1][2] | Higher cost of chiral columns, solvent consumption. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase, often a cyclodextrin derivative.[3][4] | > 1.2 | pg - ng range | 15 - 45 min | High efficiency and sensitivity for volatile compounds.[5][6] | Requires analyte volatility or derivatization.[7] |
| Chiral Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase.[8][9] | > 1.5 | ng - µg range | 3 - 15 min | Fast separations, reduced solvent consumption, "green" technique.[9][10][11] | Higher initial instrument cost. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.[12][13][14] | N/A (signal separation) | mg range | 5 - 20 min | Provides structural information, no separation needed.[12][15] | Lower sensitivity, requires relatively pure samples.[13] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by enantiomers.[16][17] | N/A (spectral difference) | µg - mg range | 15 - 60 min | Determines absolute configuration, non-destructive.[17][18][19] | Requires theoretical calculations for interpretation, lower throughput.[16] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are representative methodologies for the key chromatographic techniques.
Chiral HPLC Protocol for a Styrene Oxide Derivative
This protocol is a general guideline for the enantioseparation of a chiral styrene oxide derivative, a common class of chiral alkene.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is often effective.[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point for normal-phase separations. The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV absorbance at a wavelength where the analyte has strong absorption (e.g., 254 nm).
-
Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL. Inject 10 µL.
-
Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.[20]
Chiral GC Protocol for Limonene
This protocol outlines the separation of the enantiomers of limonene, a chiral monoterpene alkene.
-
Instrumentation: Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin, such as Rt-βDEXsm.[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp: Increase to 120 °C at 5 °C/min.
-
Final hold: Hold at 120 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) to a concentration of approximately 100 µg/mL. Inject 1 µL with a split ratio (e.g., 50:1).
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for HPLC.
Visualizing Analytical Workflows and Principles
Understanding the logical flow of experiments and the underlying principles of separation is facilitated by visual diagrams. The following are represented using the DOT language.
References
- 1. HPLC separation of enantiomers using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. fagg.be [fagg.be]
- 11. selvita.com [selvita.com]
- 12. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. "Determining Enantiomeric Excess Utilizing Ratiometric Measurements of " by Thomas A. Owens, Anna Chataginer et al. [aquila.usm.edu]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 17. youtube.com [youtube.com]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. Determination of enantiomeric excess in samples of chiral molecules using fourier transform vibrational circular dichroism spectroscopy: simulation of real-time reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Enantiomeric excess - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 3,4-Dimethyl-2-hexene: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 3,4-Dimethyl-2-hexene is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this highly flammable and hazardous chemical. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
This compound is a highly flammable liquid and vapor that can be fatal if swallowed and enters the airways. Therefore, strict safety measures must be observed during handling and disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant laboratory coats, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[1]
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[2][3][4]
-
Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for its safe handling and transportation for disposal.
| Property | Value |
| Molecular Formula | C8H16 |
| Molecular Weight | 112.21 g/mol |
| Boiling Point | 114.3°C at 760 mmHg |
| Flash Point | 6.1°C |
| Density | 0.726 g/cm³ |
| UN Number | UN 3295 |
| Proper Shipping Name | HYDROCARBONS, LIQUID, N.O.S. |
| Hazard Class | 3 (Flammable liquids) |
| Packing Group | II |
(Data sourced from multiple safety data sheets)
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations. The following protocol outlines the general steps for its safe disposal from a laboratory setting.
-
Waste Identification and Segregation:
-
Identify the waste as "Hazardous Chemical Waste" due to its flammability and toxicity.
-
Do not mix this compound with other waste streams. Keep it in its original or a compatible, properly labeled container.
-
-
Container Management:
-
Ensure the waste container is in good condition, compatible with hydrocarbons, and tightly sealed to prevent leaks or evaporation.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., flammable liquid).
-
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste storage area.[2]
-
The storage area should be away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[2]
-
Store in a locked-up location to prevent unauthorized access.[1][2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Ensure the waste is transported by a certified hazardous materials carrier.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel and eliminate all ignition sources.
-
Ventilate the area.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[5] Do not use combustible materials like sawdust.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal as hazardous waste.[2][4]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3,4-Dimethyl-2-hexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3,4-Dimethyl-2-hexene in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Potential Hazards:
-
Flammability: Highly flammable liquid and vapor.[2][3] Vapors can form explosive mixtures with air.
-
Health Hazards: May be fatal if swallowed and enters airways (aspiration hazard).[2][3] Causes skin irritation and may cause serious eye irritation.[2][3] Inhalation may cause drowsiness or dizziness.[2][3]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Viton® gloves are recommended. Always inspect gloves for integrity before use.[4] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat is required. |
| Respiratory Protection | Respirator | Required when vapors or aerosols are generated, or if ventilation is inadequate. Use a respirator with an organic vapor cartridge. |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing exposure and preventing accidents.
Handling Protocol:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools and explosion-proof equipment.[2][5]
-
Grounding: Ground and bond containers when transferring the liquid to prevent static discharge.[2][5]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[5]
-
Emergency Equipment: Ensure that an eyewash station, safety shower, and a fire extinguisher suitable for flammable liquids (e.g., dry chemical, CO2) are readily accessible.
Storage Protocol:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2]
-
Keep containers away from incompatible materials such as strong oxidizing agents.[2]
-
Store in a locked cabinet to restrict access.[2]
Disposal Plan
Contaminated materials and waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Disposal Protocol:
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and a description of its hazards (Flammable Liquid).
-
Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a certified environmental management company. Do not dispose of this compound down the drain.
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency | Procedure |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[4][5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area and remove all ignition sources.[4] For small spills, use an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact the institution's environmental health and safety department. |
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Do not use water, as it may be ineffective. |
Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating critical safety checkpoints.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
